AM-2394
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUISANLDBDCMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-2394: A Technical Deep Dive into its Mechanism of Action on Glucokinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AM-2394, a potent allosteric activator of glucokinase (GK). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Core Mechanism of Action: Allosteric Activation
This compound functions as a glucokinase activator (GKA) by binding to an allosteric site on the glucokinase enzyme. This binding event induces a conformational change in the enzyme, leading to enhanced catalytic activity. Unlike the natural substrate, glucose, which binds at the active site, this compound modulates the enzyme's function from a distinct location. This allosteric activation results in two primary effects:
-
Increased Affinity for Glucose: this compound significantly enhances the binding affinity of glucokinase for its substrate, glucose. This is evidenced by a decrease in the S0.5 value (the substrate concentration at which the enzyme reaches half of its maximal velocity), meaning less glucose is required to achieve a given rate of phosphorylation.
-
Increased Maximal Velocity (Vmax): this compound also increases the maximum rate of the glucose phosphorylation reaction catalyzed by glucokinase.
The culmination of these effects is a more efficient conversion of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis. In the context of type 2 diabetes, this enhanced glucose metabolism in pancreatic β-cells and hepatocytes is expected to lead to improved glucose homeostasis.
Signaling Pathway of Glucokinase Activation
The following diagram illustrates the allosteric activation of glucokinase by this compound.
AM-2394: A Potent Glucokinase Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
AM-2394 is a novel, structurally distinct small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. Its potent activity and favorable pharmacokinetic profile make it a significant tool for research into metabolic diseases, particularly type 2 diabetes. This guide provides a comprehensive overview of the quantitative pharmacology of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.
Quantitative Data Summary
The potency of this compound as a glucokinase activator has been determined through in vitro enzymatic assays. The key quantitative metric, the half-maximal effective concentration (EC50), is summarized below.
| Compound | Target | EC50 (nM) | Assay Condition | Reference |
| This compound | Glucokinase (GK) | 60 | 5 mM glucose | [1][2][3][4][5][6][7] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric activator of glucokinase.[6] Glucokinase, primarily expressed in pancreatic β-cells and hepatocytes, plays a pivotal role as a glucose sensor.[6] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By binding to an allosteric site on the glucokinase enzyme, this compound increases its affinity for glucose by approximately 10-fold.[1][2][5][6][7] This enhancement of glucokinase activity leads to increased glucose metabolism in pancreatic β-cells, which in turn promotes insulin (B600854) secretion. In hepatocytes, activated glucokinase increases glucose uptake and glycogen (B147801) synthesis.
The following diagram illustrates the signaling pathway influenced by this compound.
Caption: this compound allosterically activates glucokinase, enhancing glucose metabolism and downstream insulin secretion.
Experimental Protocols
The determination of the EC50 value for this compound was conducted using a specific in vitro enzymatic assay as described in the primary literature.[6]
Glucokinase Activation Assay
-
Objective: To determine the EC50 of a glucokinase activator (GKA) in the presence of a fixed glucose concentration.
-
Materials:
-
Recombinant human glucokinase
-
ATP
-
Glucose (5 mM final concentration)
-
Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)
-
NADP+
-
Test compound (this compound)
-
Assay buffer (details typically proprietary to the research group but would generally consist of a buffered solution at physiological pH with necessary cofactors like MgCl2)
-
96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
A solution of the test compound (this compound) is serially diluted to create a range of concentrations.
-
The enzymatic reaction is initiated by adding a mixture of glucokinase, ATP, and glucose to the wells of the microplate containing the different concentrations of this compound. The final glucose concentration is fixed at 5 mM.
-
The reaction also contains a coupling system where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.
-
The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
The rate of reaction is plotted against the concentration of this compound.
-
The EC50 value is determined by fitting the concentration-response curve to a four-parameter logistic equation. The EC50 represents the concentration of this compound that produces 50% of the maximal activation of the enzyme.
-
The following diagram outlines the experimental workflow for determining the EC50 of this compound.
Caption: Workflow for determining the EC50 of this compound using an in vitro enzymatic assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - figshare - Figshare [figshare.com]
AM-2394 as a glucokinase activator
An In-depth Technical Guide to AM-2394: A Potent Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Small molecule glucokinase activators (GKAs) represent a promising therapeutic class for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. This document provides a comprehensive technical overview of this compound, a structurally distinct and potent GKA. We will delve into its mechanism of action, biochemical properties, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental protocols and visual pathways to elucidate its function and evaluation process.
Introduction to Glucokinase and its Role in Glucose Homeostasis
Glucokinase (GK), a member of the hexokinase enzyme family, functions as a key regulator of glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1][2] This action is the rate-limiting step for both insulin secretion in the pancreas and glucose utilization in the liver.[3][4] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to fluctuations in blood glucose levels.[1]
In pancreatic β-cells, GK acts as a glucose sensor, directly linking blood glucose levels to insulin secretion.[5] In hepatocytes, GK controls the flux of glucose into glycogen (B147801) synthesis and glycolysis, thereby regulating hepatic glucose production.[2][3] Genetic mutations that inactivate GK can cause hyperglycemia, while activating mutations can lead to hypoglycemia, highlighting its central role in maintaining glucose balance.[3] GKAs are allosteric modulators that increase the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax), offering a direct mechanism to enhance glucose disposal and control hyperglycemia in T2DM.[1][3] However, early GKAs faced challenges, including hypoglycemia risk and durability issues.[5] this compound emerged from efforts to discover structurally novel GKAs with an improved pharmacological profile.[1]
Mechanism of Action of this compound
This compound is an allosteric activator of glucokinase.[5] It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that stabilizes the enzyme in a high-affinity state.[5] This has two primary effects:
-
Increased Glucose Affinity: this compound significantly increases GK's affinity for glucose, lowering the substrate concentration required for half-maximal activity (S0.5). This makes the enzyme more efficient at physiological and supraphysiological glucose concentrations.[1][6]
-
Enhanced Maximal Velocity (Vmax): this compound can also moderately increase the maximum rate of glucose phosphorylation.[1]
By enhancing GK activity, this compound potentiates the physiological response to glucose in key metabolic tissues.
Pancreatic β-Cell Signaling
In pancreatic β-cells, the activation of GK by this compound amplifies the glucose-stimulated insulin secretion (GSIS) pathway. Even at modest glucose concentrations, the enhanced conversion of glucose to glucose-6-phosphate accelerates glycolysis, increases the intracellular ATP/ADP ratio, and leads to the closure of ATP-sensitive potassium (KATP) channels. The resulting membrane depolarization opens voltage-gated calcium channels, and the subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules.
Hepatic Glucose Metabolism
In the liver, GK activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose levels.[4] When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. Glucokinase activators like this compound can promote the dissociation of the GK-GKRP complex, thereby increasing the amount of active GK in the cytoplasm.[4] This leads to increased glycogen synthesis and glycolysis, reducing the amount of glucose released by the liver into the bloodstream.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.
Table 1: Biochemical and In Vitro Properties of this compound
| Parameter | Value | Condition / Species | Reference |
| EC₅₀ | 60 nM | Human GK, 5 mM Glucose | [1][7][8] |
| EC₅₀ (HSA) | 0.22 µM | 4% Human Serum Albumin | [1] |
| S₀.₅ (for Glucose) | 0.73 mM | Mouse GK | [1] |
| Fold-shift in S₀.₅ | ~10x | - | [1][7][9] |
| Vmax Fold Activation | 1.2 | Mouse GK | [1] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | 1 mg/kg IV; 5 mg/kg PO | 26 | 1.8 | 66 |
| Rat | 0.5 mg/kg IV; 2 mg/kg PO | 12 | 1.1 | 82 |
| Cynomolgus Monkey | 0.5 mg/kg IV; 2 mg/kg PO | 6.2 | 1.3 | 100 |
| Dog | 0.5 mg/kg IV; 2 mg/kg PO | 4.4 | 1.7 | 100 |
| Data sourced from Dransfield PJ, et al. (2016).[1] | ||||
| CL: Clearance; Vss: Volume of distribution at steady state; F: Oral Bioavailability. |
Table 3: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
| Species | Model | Doses (mg/kg, PO) | Key Outcome | Reference |
| Mouse | ob/ob | 1, 3, 10, 30 | Dose-dependent reduction in glucose excursion. Maximal efficacy observed at 3 mg/kg. | [1][7][10] |
| Mouse | ob/ob | 3, 10, 30 | Terminal plasma exposures at 135 min were 1.2, 3.6, and 38 µM, respectively. | [1] |
Experimental Protocols
The characterization of this compound involved a series of standardized biochemical and in vivo assays.
Glucokinase Activation Assays
Two primary biochemical assays were utilized to characterize GKAs like this compound.[1]
A. EC₅₀ Determination:
-
Objective: To determine the concentration of this compound required to achieve 50% of the maximal enzyme activation.
-
Principle: A coupled enzymatic assay where the product of the GK reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm.
-
Procedure Outline:
-
Reactions are performed in microtiter plates.
-
Each well contains a reaction buffer with ATP, MgCl₂, NADP+, G6PDH, and recombinant human glucokinase.
-
A fixed, sub-saturating concentration of glucose (e.g., 5 mM) is used.[1]
-
Varying concentrations of this compound are added to the wells.
-
The reaction is initiated by the addition of the enzyme or substrate.
-
The plate is incubated at a controlled temperature, and the change in absorbance at 340 nm is measured over time using a plate reader.
-
Rates are calculated and plotted against the log of this compound concentration to determine the EC₅₀ value using a four-parameter logistic fit.
-
For plasma protein binding assessment, the assay is repeated in the presence of 4% human serum albumin (HSA).[1]
-
B. S₀.₅ and Vmax Determination:
-
Objective: To determine the effect of the activator on the enzyme's affinity for glucose (S₀.₅) and its maximal velocity (Vmax).
-
Procedure Outline:
-
The assay setup is similar to the EC₅₀ assay.
-
A fixed, saturating concentration of this compound is added to the reaction wells.
-
The concentration of glucose is varied across a wide range (e.g., 0.1 to 100 mM).
-
Reaction rates are measured for each glucose concentration.
-
The rates are plotted against glucose concentration, and the data are fitted to the Hill equation to determine the S₀.₅ (glucose concentration at half-maximal velocity) and Vmax.
-
These values are compared to those obtained in the absence of the activator.[1]
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of this compound on glucose disposal in a diabetic animal model.
-
Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.[1]
-
Procedure Outline:
-
Animals are fasted overnight to establish a baseline glucose level.
-
A baseline blood sample is taken (t=0).
-
This compound is administered orally (per os, PO) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is also included.[7][10]
-
After a set pre-treatment period (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally.[7]
-
Blood samples are collected from the tail vein at specific time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
Blood glucose concentrations are measured for each sample.
-
Data are plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for glucose excursion is calculated to quantify the overall effect.[4]
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Models: Studies were conducted in mice, rats, cynomolgous monkeys, and dogs.[1]
-
Procedure Outline:
-
A cohort of animals receives this compound via intravenous (IV) administration (e.g., 1 mg/kg in mice) to determine parameters like clearance (CL) and volume of distribution (Vss).[1]
-
Another cohort receives this compound orally (PO) (e.g., 5 mg/kg in mice) to assess absorption and oral bioavailability (F%).[1]
-
Blood samples are collected at multiple time points after dosing.
-
Plasma is isolated, and the concentration of this compound is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Plasma concentration-time profiles are generated, and PK parameters are calculated using non-compartmental analysis.
-
Research and Development Workflow
The discovery and characterization of a glucokinase activator like this compound follows a logical progression from initial screening to in vivo validation.
Conclusion
This compound is a potent, orally bioavailable glucokinase activator with a distinct chemical structure.[1] It enhances the catalytic efficiency of the GK enzyme, thereby augmenting glucose sensing and metabolism in both the pancreas and the liver.[1][9] Preclinical data demonstrates its ability to robustly lower glucose excursion in a diabetic mouse model with good pharmacokinetic properties across multiple species.[1] This technical summary, including the detailed data and methodologies, provides a solid foundation for researchers engaged in the study of glucokinase activation and the development of novel therapeutics for type 2 diabetes.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
AM-2394: A Potent Glucokinase Activator for Glucose Metabolism Regulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-2394 is a novel, structurally distinct small molecule that functions as a potent glucokinase activator (GKA). Glucokinase (GK) plays a pivotal role as a glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake and metabolism. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, thereby promoting the phosphorylation of glucose to glucose-6-phosphate. This action leads to a significant reduction in plasma glucose levels, as demonstrated in preclinical models of type 2 diabetes. This technical guide provides a comprehensive overview of the role of this compound in glucose metabolism, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.
Core Mechanism of Action: Glucokinase Activation
This compound's primary mechanism of action is the allosteric activation of glucokinase.[1][2][3][4][5][6][7] This enzyme, a member of the hexokinase family, is a critical regulator of glucose homeostasis.[3] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate.[3] These characteristics allow it to function as a highly effective glucose sensor, responding to changes in physiological glucose concentrations.[2][3]
This compound enhances the catalytic activity of GK, increasing its affinity for glucose by approximately 10-fold.[1][3][4] This potentiation of GK activity leads to two primary physiological effects that contribute to lower blood glucose levels:
-
In Pancreatic β-cells: Increased GK activity leads to greater glucose metabolism, a higher ATP:ADP ratio, and subsequent closure of ATP-sensitive potassium channels. This cascade of events results in membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.
-
In Hepatocytes: Activation of GK in the liver promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Glucokinase Activation
| Parameter | Value | Description |
| EC50 | 60 nM | The half-maximal effective concentration for the activation of glucokinase.[1][3][4][5][6] |
| Vmax | 1.2 | The maximal rate of the enzymatic reaction in the presence of this compound, relative to a standard.[3] |
| S0.5 | 0.73 mM | The substrate concentration (glucose) required to achieve half-maximal velocity in the presence of this compound.[3] |
Table 2: In Vivo Efficacy in ob/ob Mice (Oral Glucose Tolerance Test)
| Dose (mg/kg) | Effect on Glucose Excursion |
| 1 | Reduction |
| 3 | Maximal Efficacy [1][3][6] |
| 10 | Reduction |
| 30 | Reduction |
Table 3: Pharmacokinetic Parameters
| Parameter | Observation |
| Oral Bioavailability | Good in multiple animal models.[1][3][4] |
| Plasma Clearance | Moderate in multiple animal models.[1][3][4] |
Table 4: Terminal Plasma Exposure in ob/ob Mice (at 135 minutes post-dose)
| Dose (mg/kg) | Plasma Concentration (µM) |
| 3 | 1.2[3] |
| 10 | 3.6[3] |
| 30 | 38[3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Pancreatic β-cells
Caption: this compound signaling in pancreatic β-cells.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for in vivo OGTT experiments.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This protocol is based on the description of experiments conducted with this compound.[1][3][6]
Objective: To evaluate the effect of this compound on glucose tolerance in a type 2 diabetes animal model.
Animal Model: Male ob/ob mice, a model of obesity-induced insulin resistance and hyperglycemia.
Methodology:
-
Animal Acclimatization: Mice are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) and allowed to acclimate for at least one week before the experiment.
-
Fasting: Prior to the test, mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration:
-
Waiting Period: A 30-minute waiting period is observed after compound administration to allow for absorption.[3]
-
Glucose Challenge: A concentrated glucose solution is administered orally to all mice at a standard dose (typically 1-2 g/kg body weight). This is considered time zero (t=0).
-
Blood Sampling:
-
A baseline blood sample is collected just before the glucose challenge (t=0).
-
Subsequent blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood is typically collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Glucose Measurement: Plasma is separated from the blood samples by centrifugation. Plasma glucose concentrations are then determined using a commercially available glucose oxidase or hexokinase-based assay.
-
Data Analysis:
-
Plasma glucose concentrations are plotted against time for each treatment group.
-
The area under the curve (AUC) for glucose is calculated for the entire duration of the test.
-
Statistical analysis is performed to compare the glucose AUC between this compound-treated groups and the vehicle control group to determine the effect on glucose excursion.
-
In Vitro Glucokinase Activation Assay (General Protocol)
While the specific proprietary assay details for this compound are not publicly available, a general protocol for measuring glucokinase activation is as follows.
Objective: To determine the EC50 of this compound for glucokinase activation.
Principle: The activity of glucokinase is measured by quantifying the rate of glucose-6-phosphate (G6P) production. This is typically done using a coupled enzyme assay where the G6P produced is used by G6P-dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.
Methodology:
-
Reagents and Materials:
-
Recombinant human glucokinase.
-
This compound in a range of concentrations.
-
Assay buffer (e.g., HEPES buffer containing KCl, MgCl2, and DTT).
-
Substrates: Glucose and ATP.
-
Coupling enzyme and substrate: G6PDH and NADP+.
-
Microplate reader (spectrophotometer or fluorometer).
-
-
Assay Procedure:
-
The reaction is typically performed in a 96- or 384-well microplate.
-
A reaction mixture is prepared containing the assay buffer, ATP, MgCl2, NADP+, G6PDH, and a fixed concentration of glucose.
-
Varying concentrations of this compound (or vehicle control) are added to the wells.
-
The reaction is initiated by adding recombinant glucokinase.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition: The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.
-
Data Analysis:
-
The initial reaction velocity (rate) is calculated for each concentration of this compound.
-
The rates are normalized to the control (vehicle) and plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
Conclusion
This compound is a potent glucokinase activator with a clear mechanism of action and demonstrated efficacy in preclinical models of type 2 diabetes. Its ability to enhance the activity of a key glucose-regulating enzyme highlights its potential as a therapeutic agent for managing hyperglycemia. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound PMID: 27437083 | MCE [medchemexpress.cn]
AM-2394: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2394 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and metabolism in the liver. This dual mechanism of action makes it a compelling target for the therapeutic intervention of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and development.
Introduction
Glucokinase (GK) serves as a principal glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, GK facilitates postprandial glucose uptake and its conversion into glycogen (B147801).[1] Dysregulation of GK activity is implicated in the pathophysiology of T2DM. Glucokinase activators (GKAs) are a class of therapeutic agents designed to enhance GK activity, thereby improving glycemic control. This compound is a structurally distinct GKA that has demonstrated robust preclinical efficacy in models of T2DM.[2][3]
Mechanism of Action
This compound is an allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] This leads to two primary physiological effects relevant to T2DM:
-
In Pancreatic β-Cells: Increased GK activity leads to a higher rate of glycolysis, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.
-
In Hepatocytes: Activation of GK promotes the conversion of glucose to glucose-6-phosphate, stimulating downstream pathways of glycogen synthesis and glycolysis, and thereby increasing hepatic glucose uptake from the bloodstream.
Quantitative Data
A summary of the key in vitro and in vivo quantitative data for this compound is presented below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| EC50 | 60 nM | Concentration for 50% maximal activation of glucokinase. | [2][3][4] |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
| Dose (mg/kg, p.o.) | Effect on Glucose Excursion | Maximal Efficacy | Reference |
| 1 | Reduced | [2][5] | |
| 3 | Reduced | Yes | [2][5] |
| 10 | Reduced | [2][5] | |
| 30 | Reduced | [2][5] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Clearance | Volume of Distribution | Oral Bioavailability | Reference |
| Mouse | Moderate | Good | Good | [2][5] |
| Rat | Moderate | Good | Good | [2][5] |
| Dog | Moderate | Good | Good | [2][5] |
| Cynomolgus Monkey | Moderate | Good | Good | [2][5] |
Signaling Pathways
The activation of glucokinase by this compound initiates distinct downstream signaling cascades in pancreatic β-cells and hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and further investigation.
In Vitro Glucokinase Activation Assay (Fluorometric)
This protocol is adapted from commercially available glucokinase activity assay kits and can be used to determine the EC50 of this compound.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Resorufin, or other suitable fluorescent probe
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 535/587 nm for resorufin)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Prepare a reaction mixture containing assay buffer, D-glucose, ATP, NADP+, G6PDH, and the fluorescent probe.
-
-
Assay Protocol:
-
Add a fixed amount of recombinant glucokinase to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is for assessing the effect of this compound on glucose tolerance in a diabetic animal model, such as the ob/ob mouse.
Materials:
-
Male ob/ob mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize mice to handling and gavage procedures for several days before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Dosing:
-
Record the body weight of each mouse.
-
Administer this compound (at doses of 1, 3, 10, and 30 mg/kg) or vehicle via oral gavage.
-
-
Glucose Challenge:
-
30 minutes after compound administration, take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUCs of the this compound treated groups to the vehicle control group.
-
Safety and Toxicology
While specific public data on the off-target selectivity and comprehensive toxicology of this compound is limited, the broader class of glucokinase activators has been associated with certain potential risks. These include a risk of hypoglycemia, particularly at lower glucose concentrations, due to the allosteric mechanism of action which can override the normal glucose-sensing function of GK. Additionally, some GKAs have been linked to an increase in plasma triglycerides and hepatic steatosis in long-term studies. Further investigation into the specific safety profile of this compound is warranted.
Conclusion
This compound is a potent glucokinase activator with a promising preclinical profile for the treatment of type 2 diabetes. Its ability to enhance both insulin secretion and hepatic glucose uptake addresses key pathophysiological defects of the disease. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field of diabetes and metabolic diseases, facilitating further exploration of this compound and the broader class of glucokinase activators. Future studies should focus on elucidating its long-term efficacy and safety profile to fully assess its therapeutic potential.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of AM-2394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AM-2394, a potent and structurally distinct allosteric activator of glucokinase (GK). The information presented here is compiled from publicly available scientific literature and supplier technical data.
Core Mechanism of Action
This compound functions as a glucokinase activator (GKA).[1][2][3][4] Glucokinase is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism.[2][5] This enzymatic activity is crucial for glucose sensing in pancreatic β-cells, leading to insulin (B600854) secretion, and in hepatocytes for glucose uptake and glycogen (B147801) synthesis.[2][5] this compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose by approximately 10-fold.[1][2][6][7] This enhancement of glucokinase activity, particularly at physiological glucose concentrations, forms the basis of its potential as a therapeutic agent for type 2 diabetes mellitus.[2][5]
Quantitative In Vitro Data
The potency of this compound has been determined through biochemical assays, with the key quantitative data summarized in the table below.
| Parameter | Value | Conditions | Source |
| EC50 | 60 nM | Glucokinase activation assay with 5 mM glucose | [1][2][3][4][5][6] |
| Fold-Increase in Glucose Affinity | ~10-fold | Not specified | [1][2][6][7] |
Signaling Pathway
This compound directly targets glucokinase, a central node in glucose metabolism. The following diagram illustrates the simplified signaling pathway initiated by glucokinase activation.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are described in the scientific literature. Below is a summary of the key assays used to determine its potency and mechanism.
Glucokinase Activation EC50 Assay
This biochemical assay is designed to measure the concentration of this compound required to elicit a half-maximal activation of the glucokinase enzyme.
Objective: To determine the EC50 of this compound for glucokinase activation.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound (serially diluted)
-
Assay buffer (e.g., HEPES buffer with MgCl₂, KCl, DTT)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
A reaction mixture is prepared containing assay buffer, a fixed concentration of glucose (e.g., 5 mM), ATP, NADP+, and G6PDH.[2]
-
Serial dilutions of this compound in DMSO are added to the wells of the microplate.
-
Recombinant human glucokinase is added to initiate the enzymatic reaction.
-
The reaction proceeds as follows: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, which reduces NADP+ to NADPH.
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
The rate of reaction (V) is plotted against the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation.
A similar assay can be performed in the presence of 4% human serum albumin (HSA) to assess the effect of plasma protein binding on the compound's potency.[2]
The following diagram outlines the general workflow for this assay.
S0.5 and Vmax Determination Assay
This assay is crucial for understanding how a glucokinase activator modulates the enzyme's kinetics. It determines the glucose concentration required for half-maximal velocity (S0.5) and the maximum reaction velocity (Vmax).
Objective: To determine the effect of this compound on the S0.5 for glucose and the Vmax of the glucokinase reaction.
Methodology:
-
The assay is set up similarly to the EC50 assay, using the coupled enzyme system with G6PDH.
-
A fixed, saturating concentration of this compound is added to the reaction wells.
-
The concentration of glucose is varied across a wide range.
-
The initial reaction velocity (V) is measured for each glucose concentration.
-
The data (V versus glucose concentration) is fitted to the Hill equation to determine the S0.5 and Vmax values.
-
These values are then compared to those obtained in the absence of the activator to quantify the fold-shift in glucose affinity and the change in maximal velocity.
Conclusion
This compound is a potent glucokinase activator with an in vitro EC50 of 60 nM.[1][2][3][4][5][6] It enhances the enzyme's affinity for glucose, a key mechanism for its glucose-lowering effects. The provided methodologies for in vitro characterization are standard biochemical assays that can be replicated to further investigate the properties of this compound and other glucokinase activators. This guide serves as a foundational resource for researchers and professionals in the field of metabolic disease drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AM 2394 | CAS 1442684-77-6 | AM2394 | Tocris Bioscience [tocris.com]
- 5. nbinno.com [nbinno.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-2394 and Its Role in Potentiating Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2394 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3][4][5] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][6] By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) and improves glycemic control, making it a significant compound of interest in the study of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on glucokinase activity and in vivo glucose management, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Glucokinase Activation
This compound is a non-essential allosteric activator of glucokinase.[7] It binds to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[7] This potentiation of glucokinase activity leads to an accelerated rate of glucose phosphorylation to glucose-6-phosphate within pancreatic β-cells. The subsequent increase in the ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[6]
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling cascade of this compound-mediated insulin secretion.
Quantitative Data
The efficacy of this compound has been quantified through in vitro and in vivo studies.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value | Species | Reference |
| EC50 | 60 nM | Not Specified | [1][2][3][5][8][9] |
| Fold-increase in Glucose Affinity | ~10-fold | Not Specified | [2][3][8] |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
| Dose (mg/kg, p.o.) | Effect on Glucose Excursion | Maximal Efficacy | Reference |
| 1 | Reduced | No | [3][8] |
| 3 | Reduced | Yes | [2][3][8] |
| 10 | Reduced | No | [3][8] |
| 30 | Reduced | No | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used to characterize this compound.
Glucokinase Activity Assay
This assay quantifies the ability of this compound to activate the glucokinase enzyme.
Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of glucose (e.g., 5 mM) to the wells.
-
Add ATP and NADP+ to the wells.
-
Add G6PDH to the wells.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity (V0) for each this compound concentration.
-
Plot the V0 against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Experimental Workflow for Glucokinase Activity Assay
Caption: Workflow for determining the EC50 of this compound on glucokinase.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This assay quantifies the amount of insulin secreted from isolated pancreatic islets in response to glucose and this compound.
Principle: Isolated pancreatic islets are incubated with varying concentrations of glucose and this compound. The amount of insulin released into the supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose
-
This compound
-
Insulin ELISA kit
-
24-well plates
-
CO2 incubator
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture the islets overnight to allow for recovery.
-
Wash the islets with a glucose-free KRBH buffer.
-
Pre-incubate the islets in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
-
Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or DNA content of the islets in each well.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This in vivo assay assesses the effect of this compound on glucose tolerance in a diabetic animal model.
Principle: After an overnight fast, mice are administered this compound orally, followed by an oral gavage of a glucose solution. Blood glucose levels are then monitored over a period of time to determine the rate of glucose clearance.
Materials:
-
Male ob/ob mice
-
This compound
-
Vehicle for this compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast male ob/ob mice overnight (approximately 16 hours).
-
Administer this compound (1, 3, 10, or 30 mg/kg) or vehicle per os (p.o.) to the mice.[3][8]
-
After 30 minutes, take a baseline blood glucose measurement (t=0) from the tail vein.
-
Immediately administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose excursion.
Logical Flow of this compound Characterization
Caption: Logical progression for the evaluation of this compound.
Conclusion
This compound is a potent glucokinase activator that has demonstrated significant potential for improving glycemic control. Its mechanism of action, centered on enhancing the sensitivity of pancreatic β-cells to glucose, leads to a more physiological potentiation of insulin secretion. The in vivo data in diabetic animal models further supports its therapeutic promise. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel glucokinase activators. Further studies quantifying the direct impact of this compound on insulin secretion from isolated human islets will be crucial in translating these preclinical findings to clinical applications.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Item - Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - figshare - Figshare [figshare.com]
- 9. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AM-2394
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2394 is a potent and structurally distinct small molecule activator of glucokinase (GKA) with an EC50 of 60 nM.[1][2][3] Glucokinase (GK) is a key enzyme that regulates glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is critical in glucose-sensing cells, such as pancreatic β-cells, where it is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. This compound activates glucokinase, increasing its affinity for glucose by approximately 10-fold.[1][4] This mechanism of action makes this compound a valuable tool for in vivo research in models of type 2 diabetes. In preclinical studies, this compound has demonstrated robust glucose-lowering effects in animal models of type 2 diabetes, such as the ob/ob mouse.[1][4] It exhibits good oral bioavailability and moderate clearance in multiple animal species, making it suitable for in vivo investigations.[1][4]
These application notes provide a detailed protocol for an in vivo oral glucose tolerance test (OGTT) using this compound in a diabetic mouse model, along with a summary of its pharmacokinetic profile and a diagram of its signaling pathway.
Data Presentation
Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
| Dose (mg/kg, p.o.) | Effect on Glucose Excursion | Maximal Efficacy |
| 1 | Reduced | |
| 3 | Reduced | Yes |
| 10 | Reduced | |
| 30 | Reduced |
Data summarized from Dransfield PJ, et al. ACS Med Chem Lett. 2016.[4][5]
Cross-Species Pharmacokinetic Profile of this compound
This compound demonstrates moderate plasma clearance and good oral bioavailability across multiple species.[1][4] Detailed quantitative data from the primary literature (Dransfield et al., ACS Med Chem Lett. 2016, 7, 7, 714–718) is summarized below.
| Species | Dosing Route | Clearance | Volume of Distribution | Oral Bioavailability (%) |
| Mouse | IV, PO | Moderate | Good-to-moderate | Good |
| Rat | IV, PO | Moderate | Good-to-moderate | Good |
| Cynomolgus Monkey | IV, PO | Moderate | Good-to-moderate | Good |
| Dog | IV, PO | Moderate | Good-to-moderate | Good |
Qualitative summary based on available information. Specific quantitative values are reported in the cited literature.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol is designed to assess the in vivo efficacy of this compound in a well-established model of type 2 diabetes, the ob/ob mouse.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Male ob/ob mice
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Standard laboratory equipment
Procedure:
-
Animal Acclimation and Housing: House male ob/ob mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before the start of the experiment. Ensure free access to water during the fasting period.
-
This compound Formulation: Prepare a fresh formulation of this compound in the vehicle on the day of the experiment. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Baseline Blood Glucose Measurement (t= -30 min): At the beginning of the experiment, obtain a baseline blood glucose reading from the tail vein of each mouse using a glucometer.
-
This compound Administration (t= -30 min): Immediately after the baseline glucose measurement, administer this compound or vehicle control to the mice via oral gavage (p.o.). The recommended doses for efficacy testing are 1, 3, 10, and 30 mg/kg, with 3 mg/kg showing maximal efficacy.[4][5]
-
Glucose Challenge (t= 0 min): Thirty minutes after the administration of this compound or vehicle, administer a glucose solution (2 g/kg body weight) to each mouse via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) for glucose excursion can be calculated to quantify the effect of this compound.
Mandatory Visualization
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Experimental workflow for OGTT with this compound.
Safety and Toxicology
As of the latest available information, detailed public safety and toxicology data for this compound are not available. As with any experimental compound, appropriate safety precautions should be taken during handling and administration.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own literature review and risk assessments before initiating any in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-2394 in ob/ob Mice Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AM-2394, a potent glucokinase activator, in experiments involving ob/ob mice, a widely used model for type 2 diabetes. The provided protocols and data are based on published research and are intended to guide the design and execution of similar studies.
Introduction
This compound is a structurally distinct, orally bioavailable small molecule that activates glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation leads to increased glucose uptake and insulin (B600854) secretion.[1] In the context of type 2 diabetes, glucokinase activators like this compound are of significant interest for their potential to lower blood glucose levels. The ob/ob mouse, which is deficient in leptin and exhibits obesity, hyperglycemia, and insulin resistance, serves as a relevant animal model to evaluate the efficacy of such compounds.
Mechanism of Action
This compound allosterically activates glucokinase, increasing its affinity for glucose by approximately 10-fold.[1] This enhanced activity of glucokinase in pancreatic β-cells leads to a cascade of events culminating in insulin secretion.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
Caption: Glucokinase activation pathway in pancreatic β-cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound from studies in mice.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Glucokinase (GK) | [1] |
| EC₅₀ | 60 nM | [1] |
Table 2: Dosage of this compound in ob/ob Mice for Oral Glucose Tolerance Test (OGTT)
| Dose (mg/kg) | Route of Administration | Efficacy in Reducing Glucose Excursion | Notes | Reference |
| 1 | Per Os (PO) | Reduction Observed | [1] | |
| 3 | Per Os (PO) | Maximal Efficacy | Robust reduction in plasma glucose. | [1] |
| 10 | Per Os (PO) | Reduction Observed | [1] | |
| 30 | Per Os (PO) | Reduction Observed | [1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) | Reference |
| Clearance (CL) | Moderate | - | [1] |
| Volume of Distribution (Vd) | Moderate | - | [1] |
| Oral Bioavailability (F) | - | Good | [1] |
Note: Specific numerical values for pharmacokinetic parameters in ob/ob mice are not detailed in the primary publication, but the compound is described as having moderate clearance and good oral bioavailability in multiple animal models.[1]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This protocol is a standard procedure to assess glucose tolerance in response to an oral glucose challenge after administration of this compound.
Materials:
-
Male ob/ob mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 1% Tween 80, pH 2 with methanesulfonic acid)
-
D-glucose solution (20% in sterile water)
-
Oral gavage needles
-
Glucometer and glucose test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate the ob/ob mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 5-6 hours before the experiment with free access to water.
-
Baseline Blood Glucose: At time t = -30 min, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
This compound Administration: Immediately after the baseline blood sample is taken, administer this compound (dissolved in the appropriate vehicle) or the vehicle alone to the mice via oral gavage. The volume of administration should be based on the individual mouse's body weight.
-
Glucose Challenge: At time t = 0 min (30 minutes after this compound administration), administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Measure the blood glucose concentration for each sample immediately using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. The area under the curve (AUC) for glucose excursion can be calculated to quantify the effect of this compound.
Experimental Workflow for OGTT
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
References
Application Note: Preparation of AM-2394 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2394 is a potent and structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3][4][5][6] Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes in pharmacological and metabolic studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Compound Information and Properties
This compound activates glucokinase with an EC50 value of 60 nM, enhancing the enzyme's affinity for glucose by approximately 10-fold.[1][2][6] This activation is crucial for stimulating glucose uptake and insulin (B600854) secretion, making this compound a valuable tool for research in type 2 diabetes and other metabolic disorders.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N₅O₄ | [1] |
| Molecular Weight | 423.47 g/mol | [1][4] |
| CAS Number | 1442684-77-6 | [1][4] |
| Appearance | White to off-white solid powder | [2] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | ≥30 mg/mL (70.84 mM) | [1][7][8] |
| EC₅₀ (Glucokinase) | 60 nM | [1][2][4][5][6][7] |
Materials and Equipment
Materials
-
This compound powder (CAS: 1442684-77-6)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened. Note: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[2][4][8]
-
Sterile, amber or opaque polypropylene (B1209903) or glass vials for storage.
Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes
-
Laminar flow hood or clean bench
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on desired final concentration.
Calculation of Required Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 10 mM x 1 mL x 423.47 g/mol / 1000
-
Mass (mg) = 4.2347 mg
For convenience, refer to the pre-calculated stock solution table below.
Stock Solution Preparation Table
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.3614 mL | 11.8072 mL | 23.6144 mL |
| 5 mM | 0.4723 mL | 2.3614 mL | 4.7229 mL |
| 10 mM | 0.2361 mL | 1.1807 mL | 2.3614 mL |
Data derived from supplier datasheets.[1][2]
Step-by-Step Procedure
-
Acclimatize: Allow the this compound powder vial to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean weighing dish or directly into a sterile vial.
-
Solvent Addition: Add the corresponding volume of fresh, high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear.[1] If dissolution is slow, gentle warming or brief sonication can be applied.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials.[4][5]
-
Storage: Store the aliquots under the appropriate conditions as detailed in the storage section below.
Experimental Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability
Proper storage is critical to maintain the potency and stability of this compound.
Storage Conditions Table
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2][4] |
| 4°C | 2 years | [1][2] | |
| In DMSO | -80°C | 1-2 years | [1][2][4] |
| -20°C | 1 month - 1 year | [1][2][4][5][7] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquotting is strongly recommended.[4][5]
-
Protect from Light: Store solutions in amber or opaque vials.
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
This product is intended for research use only and has not been fully validated for medical applications.[1]
Mechanism of Action
This compound acts as an allosteric activator of glucokinase (GK). In pancreatic β-cells and hepatocytes, GK functions as a glucose sensor. By increasing GK's affinity for glucose, this compound promotes the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis. This enhanced glucose metabolism leads to increased ATP production, ultimately stimulating insulin secretion from β-cells and promoting glycogen (B147801) synthesis in the liver.
Glucokinase Activation Pathway
Caption: this compound enhances Glucokinase-mediated glucose phosphorylation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
AM-2394 Application Notes: Utilizing a Potent Glucokinase Activator in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of AM-2394, a potent and structurally distinct glucokinase (GK) activator, in cell-based assays. This compound activates glucokinase with an EC50 of 60 nM and has been shown to increase the enzyme's affinity for glucose.[1][2] This makes it a valuable tool for studying glucose metabolism and screening for potential therapeutic agents for metabolic disorders.
Introduction to this compound
This compound is a small molecule glucokinase activator (GKA) that allosterically activates the enzyme, playing a crucial role in glucose sensing and metabolism in key metabolic tissues such as the pancreas and liver. Its ability to enhance glucose phosphorylation makes it a subject of interest in research focused on Type 2 diabetes and other metabolic diseases. This document outlines the necessary information for utilizing this compound in in vitro cell-based experiments, with a focus on solubility, stock solution preparation, and detailed experimental protocols.
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for reproducible and accurate results in cell-based assays. The solubility of this compound can vary depending on the solvent. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Table 1: this compound Solubility Data
| Solvent | Solubility (In Vitro) | Molar Concentration | Source |
| DMSO | ≥ 30 mg/mL | ≥ 70.84 mM | [3][4] |
| DMSO | 85 mg/mL | 200.72 mM | [5] |
Note: It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 423.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Dissolving: Add 236.14 µL of anhydrous DMSO to the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell-Based Assay Protocols
This compound's primary function is the activation of glucokinase, which leads to increased glucose phosphorylation. Therefore, relevant cell-based assays will typically measure downstream effects of this activation, such as glucose uptake, glycogen (B147801) synthesis, or insulin (B600854) secretion.
Glucokinase Activation Assay in Hepatocytes
This protocol is designed to assess the effect of this compound on glucose uptake in a hepatocyte cell line, such as HepG2.
dot
Caption: Workflow for assessing this compound-mediated glucose uptake in hepatocytes.
Protocol 2: Hepatocyte Glucose Uptake Assay
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
This compound stock solution (10 mM in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in complete culture medium and incubate overnight.
-
Starvation: The next day, gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 2-4 hours to starve the cells of glucose.
-
Compound Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. A typical concentration range to test would be from 1 nM to 10 µM to determine the EC50. Add the diluted this compound or a vehicle control (DMSO) to the wells and incubate for 1 hour.
-
Glucose Uptake: Add 2-NBDG to each well at a final concentration of 100 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Wash: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Insulin Secretion Assay in Pancreatic β-Cells
This protocol outlines a method to evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line, such as INS-1E or MIN6.
dot
Caption: this compound enhances glucose-stimulated insulin secretion by activating glucokinase.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
INS-1E or MIN6 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.5 mM) and high glucose (16.7 mM)
-
This compound stock solution (10 mM in DMSO)
-
24-well tissue culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed INS-1E or MIN6 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Gently wash the cells with PBS and then pre-incubate in KRB buffer with 2.5 mM glucose for 2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Treatment and Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing either low (2.5 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the insulin secretion data.
Data Interpretation and Troubleshooting
-
EC50 Determination: When analyzing the data from dose-response experiments, plot the measured response (e.g., fluorescence intensity, insulin concentration) against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.
-
Solubility Issues: If precipitation is observed when diluting the DMSO stock solution into aqueous media, try to use a lower final DMSO concentration (typically ≤ 0.5%). Sonication can also aid in the dissolution of the compound in the final assay medium.
-
Cell Viability: It is important to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are not due to cellular toxicity. A standard MTT or LDH assay can be performed in parallel.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of glucokinase activation in various cellular processes and its potential as a therapeutic strategy for metabolic diseases.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AM-2394 Administration in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2394 is a potent and structurally distinct small molecule activator of glucokinase (GKA).[1][2][3][4][5][6] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes, where it catalyzes the rate-limiting step of glucose metabolism—the phosphorylation of glucose to glucose-6-phosphate. By allosterically activating GK, this compound increases the enzyme's affinity for glucose, thereby enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models of diabetes, with detailed protocols for its use.
Mechanism of Action
This compound activates glucokinase with an EC50 of 60 nM.[1][2][3][4][5][6] This activation increases the affinity of glucokinase for glucose by approximately 10-fold.[1][2][3][4][5][6] In pancreatic β-cells, the activation of glucokinase by this compound leads to an increased rate of glycolysis and ATP production. This rise in the ATP/ADP ratio results in the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, enhanced insulin secretion.
Glucokinase Activation Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase activation pathway in pancreatic β-cells.
Data Presentation
In Vivo Efficacy in ob/ob Mice
This compound has demonstrated significant efficacy in reducing glucose excursion in an oral glucose tolerance test (OGTT) in male ob/ob mice, a well-established model of type 2 diabetes.
| Dosage (mg/kg, p.o.) | Effect on Glucose Excursion during OGTT | Key Finding |
| 1 | Reduced | Efficacious at low doses. |
| 3 | Reduced (Maximal Efficacy) | Optimal dose for glucose lowering in this model.[1][2][5] |
| 10 | Reduced | Efficacy maintained at higher doses. |
| 30 | Reduced | Efficacy maintained at higher doses. |
Cross-Species Pharmacokinetic Parameters of this compound
This compound exhibits moderate clearance and good oral bioavailability across multiple animal species.[1]
| Species | IV Dose (mg/kg) | PO Dose (mg/kg) | Cl (L/h/kg) | Vdss (L/kg) | IV t1/2 (h) | Oral Cmax (µM) | Oral tmax (h) | F (%) |
| Mouse | 1 | 5 | 0.37 | 0.59 | - | 0.35 | 0.33 | - |
| Rat | 0.5 | 2 | - | - | - | - | - | - |
| Cynomolgus Monkey | 0.5 | 2 | - | - | - | - | - | - |
| Dog | 0.5 | 2 | - | - | - | - | - | - |
| Note: Some data points were not available in the provided search results. |
Experimental Protocols
Animal Model
-
Species: Male ob/ob mice.
-
Rationale: This is a genetic model of obesity and type 2 diabetes, characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance.[1]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Formulation and Administration of this compound
-
Vehicle Preparation (0.5% Methylcellulose (B11928114) in Water):
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously to create a suspension.
-
Once the powder is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue to stir the solution until it becomes clear and homogenous. Store at 4°C. Note: The original study by Dransfield et al. used a vehicle of 0.5% methylcellulose, 1% Tween 80, adjusted to pH 2 with methanesulfonic acid. The above protocol is a general method for preparing a methylcellulose vehicle.
-
-
This compound Formulation:
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Suspend the this compound powder in the prepared vehicle.
-
Ensure the suspension is homogenous before each administration.
-
-
Administration:
Oral Glucose Tolerance Test (OGTT) Protocol
-
Fasting: Fast the mice for 5-6 hours or overnight (with free access to water) before the experiment.
-
Baseline Blood Sample (t=0):
-
Take a small blood sample from the tail vein to measure the baseline blood glucose concentration.
-
-
This compound Administration:
-
Administer the prepared this compound suspension or vehicle control via oral gavage.
-
-
Glucose Challenge:
-
30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.
-
Measure the blood glucose concentration at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.
-
Experimental Workflow
Caption: Experimental workflow for this compound administration and OGTT.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Item - Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Assay of Glucokinase Activation by AM-2394
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of AM-2394, a potent glucokinase (GK) activator. Included are detailed protocols for biochemical and cell-based assays to determine the potency and kinetic parameters of this compound, along with data presentation guidelines and diagrams of the relevant biological pathways and experimental workflows.
Introduction to Glucokinase and this compound
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in hepatocytes and pancreatic β-cells.[1] It functions as a glucose sensor, regulating glucose homeostasis by controlling the rate-limiting step of glucose phosphorylation.[2][3] Small molecule activators of GK, such as this compound, are of significant interest as potential therapeutics for type 2 diabetes. This compound is a structurally distinct glucokinase activator that has been shown to increase the affinity of GK for glucose.[2][4][5] This document outlines the methodologies to characterize the activation of GK by this compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the key quantitative data for the characterization of this compound's effect on glucokinase activity. Experimental protocols for obtaining this data are detailed in the subsequent sections.
Table 1: Potency of this compound on Glucokinase Activation
| Parameter | Value | Description |
| EC50 | 60 nM | The concentration of this compound that elicits a half-maximal response of glucokinase at a fixed glucose concentration (typically 5 mM).[1][2] |
Table 2: Kinetic Parameters of Glucokinase in the Presence and Absence of this compound
| Parameter | Without this compound (Control) | With this compound | Description |
| S0.5 (Glucose) | ~7.5 mM | 0.73 mM | The glucose concentration at which half-maximal velocity is achieved. A lower S0.5 indicates a higher affinity for glucose.[1] |
| Vmax (relative) | 1.0 | 1.2 | The maximum rate of the enzymatic reaction. Presented as a fold-change relative to the unactivated enzyme.[1] |
| Hill Coefficient (h) | ~1.7 | Not Reported | A measure of the cooperativity of substrate binding.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Glucokinase Signaling Pathway
The following diagram illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes, leading to insulin (B600854) secretion and glycogen (B147801) synthesis, respectively.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pancreatic Beta-Cell Function with AM-2394
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2394 is a potent, structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3] In pancreatic beta-cells, GK acts as the primary glucose sensor, and its activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS). This compound activates GK with an EC50 of 60 nM, thereby increasing the enzyme's affinity for glucose by approximately 10-fold.[1][2][3] This potentiation of GK activity enhances glucose sensing and metabolism in beta-cells, leading to a more robust insulin secretory response to glucose. These properties make this compound a valuable research tool for investigating the mechanisms of insulin secretion, beta-cell function in health and disease, and for the discovery of novel therapeutic agents for type 2 diabetes.
This document provides detailed application notes and experimental protocols for utilizing this compound to study pancreatic beta-cell function.
Mechanism of Action in Pancreatic Beta-Cells
This compound enhances glucose-stimulated insulin secretion through a well-defined intracellular signaling pathway. By allosterically activating glucokinase, this compound increases the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequently raises the intracellular ATP/ADP ratio. The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels on the beta-cell membrane, causing membrane depolarization. This depolarization activates voltage-dependent calcium channels, leading to an influx of extracellular calcium. The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.
Quantitative Data
The following tables summarize the known quantitative parameters of this compound and provide an illustrative example of how to present data from a glucose-stimulated insulin secretion (GSIS) assay.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Glucokinase Activation (EC50) | 60 nM | [1][2][3] |
| Increase in Glucose Affinity | ~10-fold | [1][2] |
Table 2: Illustrative Example of this compound Effect on GSIS from Isolated Mouse Islets
| Glucose (mM) | This compound (nM) | Insulin Secretion (ng/islet/hr) | Fold Increase vs. Vehicle |
| 2.8 | 0 (Vehicle) | 0.2 ± 0.05 | 1.0 |
| 2.8 | 100 | 0.3 ± 0.06 | 1.5 |
| 8.3 | 0 (Vehicle) | 1.5 ± 0.2 | 1.0 |
| 8.3 | 100 | 3.5 ± 0.4 | 2.3 |
| 16.7 | 0 (Vehicle) | 4.0 ± 0.5 | 1.0 |
| 16.7 | 100 | 7.5 ± 0.8 | 1.9 |
Note: The data in Table 2 are for illustrative purposes only and are intended to demonstrate how to present experimental results. Actual results may vary.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on pancreatic beta-cell function.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
This protocol describes how to measure insulin secretion from isolated rodent or human pancreatic islets in response to different glucose concentrations in the presence or absence of this compound.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
This compound stock solution (in DMSO)
-
Glucose solutions (low and high concentrations)
-
Insulin immunoassay kit (ELISA or RIA)
-
24-well plates
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size into a 24-well plate (e.g., 10 islets per well). Wash the islets twice with KRBH containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in low-glucose KRBH for 1 hour at 37°C.
-
Incubation: Carefully remove the pre-incubation buffer and replace it with KRBH containing the experimental conditions:
-
Low glucose (e.g., 2.8 mM) with vehicle (DMSO)
-
Low glucose with this compound (e.g., 100 nM)
-
High glucose (e.g., 16.7 mM) with vehicle (DMSO)
-
High glucose with this compound (e.g., 100 nM)
-
-
Incubate the plate for 1 hour at 37°C.
-
Sample Collection: After incubation, gently collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.
-
(Optional) Insulin Content: To normalize insulin secretion, the remaining islets can be lysed to measure total insulin content.
-
Data Analysis: Express insulin secretion as ng/islet/hour. Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) for vehicle and this compound treated groups.
Intracellular Calcium Imaging in Beta-Cells
This protocol outlines the measurement of intracellular calcium concentration changes in response to glucose and this compound using a fluorescent calcium indicator.
Materials:
-
Isolated islets or beta-cell lines (e.g., INS-1, MIN6)
-
Glass-bottom imaging dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
Glucose solutions
-
Fluorescence microscope with a perfusion system
Procedure:
-
Cell Seeding: Seed isolated islets or beta-cells onto glass-bottom imaging dishes and allow them to adhere.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with imaging buffer to remove excess dye.
-
Imaging: Mount the dish on the fluorescence microscope. Perfuse the cells with imaging buffer containing a low glucose concentration to establish a baseline.
-
Stimulation: Switch the perfusion to a buffer containing a stimulatory glucose concentration, with or without this compound. Record the changes in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.
Measurement of ATP/ADP Ratio
This protocol describes the determination of the intracellular ATP/ADP ratio, a key indicator of the beta-cell's metabolic state, in response to this compound.
Materials:
-
Isolated islets or beta-cell lines
-
Commercially available ATP/ADP ratio assay kit (luciferase-based)
-
This compound stock solution (in DMSO)
-
Glucose solutions
-
Luminometer
Procedure:
-
Cell Treatment: Culture islets or beta-cells and treat them with different glucose concentrations and this compound for a defined period.
-
Cell Lysis: Lyse the cells according to the protocol of the ATP/ADP ratio assay kit to release intracellular ATP and ADP.
-
ATP Measurement: In the first step, the ATP level is measured by adding a luciferase-based reagent that produces a luminescent signal proportional to the amount of ATP.
-
ADP Measurement: In the second step, ADP is converted to ATP, and the total ATP (initial ATP + converted ADP) is measured. The ADP level is calculated by subtracting the initial ATP level.
-
Data Analysis: Calculate the ATP/ADP ratio for each experimental condition.
Conclusion
This compound is a powerful tool for investigating the role of glucokinase in pancreatic beta-cell function. The protocols provided here offer a framework for characterizing the effects of this compound on key aspects of beta-cell physiology, from insulin secretion to intracellular signaling events. These studies will contribute to a better understanding of glucose homeostasis and may aid in the development of novel therapies for metabolic diseases.
References
Application Notes and Protocols for In Vivo Formulation of AM-2394 for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2394 is a potent and structurally distinct small molecule activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1][2][3] By increasing the affinity of GK for glucose, this compound enhances glucose uptake and metabolism, demonstrating potential in preclinical models of type 2 diabetes.[1][4][5][6] Effective in vivo evaluation of this compound necessitates a reliable and reproducible formulation for oral administration. This document provides detailed application notes and protocols for the preparation of this compound formulations suitable for oral gavage in rodent models, based on established solvent systems.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N₅O₄ | [1] |
| Molecular Weight | 423.47 g/mol | [1] |
| Target | Glucokinase (GK) | [1] |
| EC₅₀ | 60 nM | [1][2][7] |
| Appearance | White to off-white solid | [2] |
| In Vitro Solubility | ≥ 30 mg/mL in DMSO | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL in recommended vehicles | [1][8] |
Mechanism of Action: Glucokinase Activation
This compound functions as an allosteric activator of glucokinase. In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[9][10] In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and reduced hepatic glucose output.[10] this compound enhances the catalytic activity of GK, which in turn potentiates these downstream effects, leading to improved glucose tolerance.[5][6][10]
Caption: Glucokinase activation pathway by this compound.
Recommended Formulations for Oral Gavage
This compound is poorly soluble in water.[11] Therefore, co-solvent or suspension formulations are required for in vivo oral administration. The following vehicles have been reported to achieve a clear solution or homogeneous suspension with a solubility of at least 2.5 mg/mL.[1][8]
Formulation Compositions
| Formulation ID | Vehicle Composition | Achieved Solubility | Formulation Type |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| F2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |
| F3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution |
| F4 | 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in Saline or Water | ≥ 5 mg/mL | Homogeneous Suspension |
Note: DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween-80 (Polysorbate 80), SBE-β-CD (Sulfobutylether-β-cyclodextrin).
Experimental Protocols
Protocol 1: Preparation of Formulation F1 (Co-solvent System)
This is a commonly used vehicle for poorly soluble compounds in preclinical studies.[12][13]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure (Example for 10 mL of a 2 mg/mL solution):
-
Weigh Compound: Accurately weigh 20 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Dissolve in DMSO: Add 1.0 mL of DMSO to the tube. Vortex vigorously until the this compound is completely dissolved. This creates the initial stock solution.
-
Add PEG300: Add 4.0 mL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 0.5 mL of Tween-80. Vortex again to ensure complete mixing. The solution may appear viscous.
-
Add Saline: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex thoroughly. The final solution should be clear.
-
Quality Control: Visually inspect the final formulation for any precipitation or phase separation. If precipitation occurs, gentle warming (to 37°C) or sonication may be used to aid dissolution.[7]
-
Storage: Prepare this formulation fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and allow it to return to room temperature before administration. Re-vortex and check for clarity before use.
Protocol 2: Preparation of Formulation F4 (Suspension)
This protocol is suitable for higher doses where a solution may not be feasible.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile Saline or Purified Water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure (Example for 10 mL of a 5 mg/mL suspension):
-
Prepare Vehicle: Weigh 50 mg of CMC-Na and slowly add it to 10 mL of sterile saline or water while continuously stirring with a magnetic stirrer. Leave the solution to stir for 1-2 hours, or until the CMC-Na is fully hydrated and the solution is clear and viscous.
-
Weigh Compound: Accurately weigh 50 mg of this compound powder.
-
Trituration (if needed): To ensure a fine, uniform particle size, it is recommended to triturate the this compound powder in a mortar and pestle.
-
Create Slurry: Add a small amount (e.g., 0.5 mL) of the prepared CMC-Na vehicle to the this compound powder and mix to form a smooth, uniform paste. This prevents clumping.
-
Final Suspension: Gradually add the remaining CMC-Na vehicle to the paste while continuously mixing or stirring.
-
Homogenize: Continue to stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. A brief sonication or use of a tissue homogenizer can further improve the uniformity of the suspension.
-
Quality Control: Visually inspect for uniform, milky appearance. The suspension should be free of large aggregates.
-
Storage & Use: Store at 2-8°C. Stir or vortex the suspension vigorously before each animal is dosed to ensure uniform drug concentration.
Oral Gavage Administration Protocol (Mice)
This section outlines a standard procedure for administering the prepared this compound formulation to mice via oral gavage. This should only be performed by trained personnel.
Caption: Experimental workflow for oral gavage in mice.
Materials & Equipment:
-
Prepared this compound formulation
-
Appropriate sized syringes (e.g., 1 mL)
-
Oral gavage needles (feeding tubes): For adult mice (20-30g), a 20-22 gauge, 1.5-inch flexible or rigid needle with a rounded ball tip is typically used.[2][4][14]
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the required volume of formulation. The maximum recommended gavage volume is typically 10 mL/kg.[14] For a 25g mouse, this is 0.25 mL.
-
Preparation: Ensure the formulation is at room temperature and properly mixed (vortexed). Draw the calculated volume into the syringe.
-
Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and body in a vertical position.[2][15] This alignment creates a straight path to the esophagus.[11]
-
Needle Insertion: Introduce the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth towards the back of the throat. The mouse should swallow as the tube enters the esophagus.[4]
-
Verification: The needle should pass smoothly without resistance. If any resistance is felt, the needle may be in the trachea; do not force it .[2][15] Withdraw and attempt re-insertion.
-
Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.
-
Withdrawal: After dosing, gently remove the needle in the same angle it was inserted.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes post-procedure.[4][11]
Safety and Handling
-
Follow all institutional guidelines (IACUC) for animal handling and experimental procedures.[4]
-
When handling DMSO, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can facilitate the absorption of other substances through the skin.
-
Prepare formulations in a well-ventilated area or a chemical fume hood.
-
All materials used for formulation and administration should be sterile to prevent contamination.
References
- 1. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. instechlabs.com [instechlabs.com]
Application Notes and Protocols: Measuring the Effect of AM-2394 on Hepatic Glucose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2394 is a potent, structurally distinct small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3][4][5][6][7] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β-cells, playing a crucial role in regulating glucose homeostasis.[1] In the liver, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycogen (B147801) synthesis and glycolysis. Activation of hepatic GK is expected to increase glucose uptake and glycogen storage, and consequently reduce hepatic glucose production (HGP), which is a major contributor to hyperglycemia in type 2 diabetes. These application notes provide detailed protocols for evaluating the effect of this compound on hepatic glucose production, both in vitro and in vivo.
Mechanism of Action
This compound is an allosteric activator of glucokinase.[1] It enhances the enzyme's affinity for glucose by approximately 10-fold, thereby increasing the rate of glucose phosphorylation at physiological glucose concentrations.[1][2][3] This leads to a subsequent increase in intracellular glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis, and suppresses the pathways of hepatic glucose production: gluconeogenesis and glycogenolysis.
Data Presentation
Table 1: In Vitro Activity of this compound on Glucokinase
| Parameter | Value | Conditions | Reference |
| EC50 | 60 nM | Recombinant human glucokinase, 5 mM glucose | [1][2][3][5][6] |
| Fold Increase in Glucose Affinity | ~10-fold | Recombinant human glucokinase | [1][2][3] |
| Vmax | 1.2 (relative to unactivated GK) | Mouse glucokinase | [1] |
| S0.5 (glucose) | 0.73 mM | Mouse glucokinase | [1] |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
| Dose (mg/kg, p.o.) | Effect on Glucose Excursion | Plasma Exposure (135 min, µM) | Reference |
| 1 | Reduction | Not reported | [1][2] |
| 3 | Maximal Efficacy | 1.2 | [1][2] |
| 10 | Reduction | 3.6 | [1][2] |
| 30 | Reduction | 38 | [1] |
Signaling Pathway
The activation of glucokinase by this compound in hepatocytes initiates a cascade of events that collectively lead to a reduction in hepatic glucose output.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
AM-2394 Aqueous Stability: A Technical Resource
Disclaimer: Publicly available, peer-reviewed data on the specific stability of AM-2394 in aqueous solutions is limited. This technical support guide provides best-practice recommendations and standardized protocols based on the chemical nature of this compound and general principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store aqueous solutions of this compound?
A1: Due to the lack of specific stability data, it is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and protect it from light. Long-term storage of aqueous solutions is not recommended without conducting a comprehensive stability study. For stock solutions, DMSO is a common solvent, and these can be stored at -20°C or -80°C for extended periods.[1][2]
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: Based on its chemical structure, which includes a urea (B33335) moiety and ether linkages, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine (B92270) rings in the structure could also be prone to oxidation. Photodegradation is another potential pathway that should be considered.
Q3: What are the visual indicators of this compound degradation in solution?
A3: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitates in a solution that was previously clear. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurately assessing stability.
Q4: Which analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most appropriate technique.[3][4] This method should be able to separate the intact this compound from any potential degradation products. Gas chromatography (GC) could also be a viable method for analysis.[3][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions for each experiment. If using a stored solution, perform an analytical check to confirm the concentration and purity before use. |
| Precipitate forms in the aqueous solution upon storage. | Poor solubility or degradation leading to insoluble products. | Re-evaluate the solvent and buffer composition. Ensure the concentration is below the solubility limit. Perform a stability study to identify conditions where the compound is stable. |
| Loss of biological activity of this compound. | Chemical degradation of the compound. | Conduct a forced degradation study to understand the stability profile. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Photostability: Expose the solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
-
Summarize the data in a table.
Data Presentation: Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 0 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Water, 60°C | 0 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Photostability | 0 | |||
| 24 |
Visualizations
Caption: Simplified signaling pathway of Glucokinase activation by this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for this compound aqueous stability issues.
References
potential off-target effects of AM-2394
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AM-2394. As a potent glucokinase (GK) activator, the primary experimental observations should relate to its on-target effects on glucose metabolism. However, researchers should be aware of potential class-wide effects associated with glucokinase activators (GKAs). This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and structurally distinct glucokinase activator (GKA) with an EC50 of 60 nM.[1][2][3] Its primary mechanism of action is the allosteric activation of glucokinase, the enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate.[4][5] This activation increases the affinity of glucokinase for glucose by approximately 10-fold, leading to enhanced glucose uptake and metabolism.[1][2][4] In preclinical models, this compound has been shown to lower glucose levels in an oral glucose tolerance test (OGTT).[1][4]
Q2: Are there any known specific off-target interactions for this compound?
Currently, there is no publicly available data detailing a comprehensive off-target kinase selectivity profile or specific binding to other receptors for this compound. The available literature primarily focuses on its potent on-target activity as a glucokinase activator.
Q3: What are the potential class-wide off-target effects of glucokinase activators (GKAs) that I should be aware of when using this compound?
While specific off-target data for this compound is unavailable, the broader class of glucokinase activators has been associated with several potential off-target or mechanism-based adverse effects. Researchers should be mindful of these potential effects in their experimental systems. These include:
-
Hypoglycemia: Due to the potentiation of glucose metabolism, excessive activation of glucokinase can lead to abnormally low blood glucose levels.
-
Hyperlipidemia: An increase in plasma triglycerides is a noted side effect of some GKAs. This is thought to be a consequence of increased hepatic glucose metabolism leading to an increase in de novo lipogenesis.
-
Hepatic Steatosis: Prolonged and excessive stimulation of hepatic glucose uptake and conversion to fatty acids can potentially lead to the accumulation of fat in the liver.
Troubleshooting Guide
This section provides guidance on how to assess and troubleshoot potential off-target effects when using this compound in your experiments.
Issue 1: Unexpected Hypoglycemia in Animal Models
Potential Cause: Over-activation of glucokinase leading to excessive glucose disposal.
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify the minimal effective dose of this compound that achieves the desired glucose-lowering effect without inducing hypoglycemia.
-
Blood Glucose Monitoring: Implement frequent blood glucose monitoring in animal studies, especially during the initial phases of the experiment and at the expected peak plasma concentration of the compound.
-
Fed vs. Fasted States: Characterize the hypoglycemic risk in both fed and fasted states. The risk of hypoglycemia is often higher in the fasted state.
Experimental Protocol: Blood Glucose Monitoring in Mice
-
Animals: Use appropriate mouse models for your study (e.g., normal C57BL/6J mice or a diabetic model like db/db mice).
-
Acclimatization: Allow mice to acclimate to the experimental conditions for at least one week.
-
Dosing: Administer this compound via the desired route (e.g., oral gavage). Prepare the dosing solution in a suitable vehicle.
-
Blood Sampling: Collect a small blood sample (e.g., 5-10 µL) from the tail vein at baseline (pre-dose) and at several time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours).
-
Glucose Measurement: Use a calibrated handheld glucometer for immediate blood glucose measurement.
-
Data Analysis: Plot the blood glucose levels over time for each dose group and compare to the vehicle control group.
Issue 2: Observation of Elevated Plasma Lipids
Potential Cause: Increased hepatic de novo lipogenesis as a downstream consequence of enhanced glycolysis.
Troubleshooting Steps:
-
Lipid Panel Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL, and LDL in animals treated with this compound compared to a vehicle control group.
-
Duration of Treatment: Assess whether the hyperlipidemic effect is acute or develops over a more extended period of treatment.
-
Hepatic Gene Expression Analysis: Analyze the expression of key genes involved in lipogenesis (e.g., SREBP-1c, FAS, ACC) in liver tissue to confirm the activation of this pathway.
Experimental Protocol: Plasma Triglyceride Measurement
-
Sample Collection: Collect blood samples from animals at the end of the study period. For terminal studies, blood can be collected via cardiac puncture. For interim analysis, blood can be collected from the retro-orbital sinus or tail vein.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Triglyceride Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the concentration of triglycerides in the plasma samples according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma triglyceride levels between the this compound treated group and the vehicle control group.
Data Summary
While specific quantitative off-target data for this compound is not available, the table below summarizes the potential class-wide effects of glucokinase activators.
| Potential Off-Target/Mechanism-Based Effect | Organ System | Potential Consequence | Recommended Monitoring |
| Hypoglycemia | Pancreas, Liver | Low blood glucose | Blood glucose levels |
| Hyperlipidemia | Liver | Elevated plasma triglycerides | Plasma lipid panel |
| Hepatic Steatosis | Liver | Fat accumulation in the liver | Liver histology, liver enzyme levels (ALT, AST) |
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway of glucokinase and a general workflow for assessing potential off-target effects.
Caption: Glucokinase signaling pathway and potential off-target effects.
Caption: Experimental workflow for assessing potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding hypoglycemia with AM-2394 in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of AM-2394, with a specific focus on monitoring and mitigating the potential for hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and structurally distinct small molecule activator of glucokinase (GK).[1][2][3][4][5] Glucokinase is a key enzyme that acts as a glucose sensor in the body, primarily in the liver and pancreatic β-cells.[6] By activating GK, this compound enhances glucose phosphorylation, which in turn stimulates insulin (B600854) secretion and increases glucose uptake by tissues, ultimately leading to lower plasma glucose levels.[7] It increases the affinity of glucokinase for glucose by approximately 10-fold.[1][2][6]
Q2: Is hypoglycemia a common side effect of this compound in vivo?
A2: Based on available preclinical data, hypoglycemia has not been reported as a common side effect of this compound when used at tested therapeutic doses in diabetic animal models.[1][6] Studies in ob/ob mice, a model for type 2 diabetes, have shown a dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT) without reports of hypoglycemic events.[1][2][6] However, as a glucokinase activator, this compound's mechanism of action inherently carries a theoretical risk of hypoglycemia, especially under certain experimental conditions.
Q3: What factors could potentially increase the risk of hypoglycemia with this compound?
A3: While not reported, the following factors could theoretically increase the risk of hypoglycemia:
-
High Doses: Exceeding the maximally effective dose could lead to excessive glucokinase activation and a subsequent sharp drop in blood glucose.
-
Fasting State: Administering this compound to fasted animals without subsequent glucose administration may increase the risk of hypoglycemia.
-
Animal Model: The metabolic state of the animal model is crucial. Non-diabetic or healthy animals may be more susceptible to hypoglycemia compared to hyperglycemic or diabetic models.
-
Co-administration with other anti-diabetic agents: Combining this compound with other glucose-lowering drugs, such as insulin or sulfonylureas, could have an additive or synergistic effect, increasing the risk of hypoglycemia.
Q4: What are the recommended in vivo doses for this compound?
A4: In studies with male ob/ob mice, doses of 1, 3, 10, and 30 mg/kg administered orally have been shown to reduce glucose excursion during an OGTT.[1][2][6] The maximal efficacy was observed at a dose of 3 mg/kg.[1][2][6] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose.
Troubleshooting Guide: Managing Hypoglycemia Risk
| Potential Issue | Possible Cause | Recommended Action |
| Unexpectedly low blood glucose readings | Dose may be too high for the specific animal model or experimental conditions. | - Immediately administer a glucose source (e.g., oral gavage of dextrose solution, intraperitoneal injection of glucose).- Reduce the dose of this compound in subsequent experiments.- Review the health and metabolic status of the animal model. |
| Signs of hypoglycemia in animals (lethargy, seizures, etc.) | Severe hypoglycemia. | - Provide immediate glucose supplementation as described above.- Monitor blood glucose levels closely until they return to a safe range.- Euthanize the animal if it does not recover to prevent further suffering.- Re-evaluate the experimental protocol, including dosage and feeding schedule. |
| Variable blood glucose response between animals | Inconsistent dosing, differences in food intake, or underlying health variations in the animal cohort. | - Ensure accurate and consistent administration of this compound.- Standardize the feeding and fasting schedule for all animals.- Acclimatize animals properly before the experiment.- Increase the sample size to account for biological variability. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This protocol is based on published in vivo studies with this compound.[1][2][6]
1. Animal Model:
-
Male ob/ob mice.
2. Acclimatization:
-
House animals in a controlled environment for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
3. Dosing:
-
Prepare a formulation of this compound suitable for oral administration (e.g., in 10% DMSO and 90% corn oil).[2]
-
Fast animals for a predetermined period (e.g., 4-6 hours) before the experiment.
-
Administer this compound orally (per os, PO) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[1][2][6] A vehicle control group should be included.
4. Glucose Challenge:
-
30 minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg) orally.[6]
5. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (time 0, before glucose administration) and at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a calibrated glucometer.
6. Data Analysis:
-
Plot blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
| Dose (mg/kg, PO) | Effect on Glucose Excursion | Maximal Efficacy | Reference |
| 1 | Reduction | [1][6] | |
| 3 | Robust Reduction | Yes | [1][2][6] |
| 10 | Reduction | [1][6] | |
| 30 | Reduction | [1][6] |
Table 2: Pharmacokinetic Properties of this compound
| Property | Observation | Reference |
| Oral Bioavailability | Good in multiple animal models | [1][2][6][7] |
| Plasma Clearance | Moderate | [1][2][6] |
| EC50 | 60 nM | [1][2][6][7] |
Visualizations
Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with this compound.
Caption: Logical relationship for troubleshooting unexpected hypoglycemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM 2394 | CAS 1442684-77-6 | AM2394 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Glucokinase Activator Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies with glucokinase activators (GKAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Diminishing Glycemic Control Over Time
Q1: We observed a promising initial reduction in HbA1c, but the effect waned after several months of chronic dosing with our GKA. What are the potential mechanisms for this loss of efficacy?
A1: This phenomenon of declining efficacy is a significant challenge observed with some first-generation GKAs.[1][2][3] Potential mechanisms to investigate include:
-
Pancreatic β-cell Exhaustion: Persistent, chronic activation of glucokinase in β-cells can lead to glucolipotoxicity, impairing glucose-responsive insulin (B600854) secretion over time.[4] This is particularly relevant for dual-acting GKAs that target both the liver and pancreas.[5][6]
-
Hepatic Adaptive Response: The liver may adapt to chronic GK activation by altering gene expression. This can include the induction of glucose-6-phosphatase (G6pc), which counteracts the effect of GK, and the repression of the glucokinase (Gck) gene itself.[3][7] This adaptive mechanism aims to maintain intracellular phosphometabolite homeostasis.[7]
-
Patient/Model Characteristics: The loss of efficacy can be more pronounced in subjects with a long duration of diabetes and severely impaired β-cell function.[2][4] The pancreatic effects of the GKA may not be evident if β-cells are already significantly compromised.[2]
Troubleshooting Steps:
-
Assess β-cell Function: Longitudinally monitor β-cell function using methods like the Homeostatic Model Assessment of β-cell function (HOMA-β).[8] A decline in HOMA-β may suggest β-cell exhaustion.
-
Analyze Hepatic Gene Expression: In preclinical models, perform transcriptomic analysis of liver tissue to assess the expression levels of Gck and G6pc at various time points during the study.
-
Consider a "Chronotherapeutic" Approach: Intermittent GKA treatment timed with feeding periods may promote glucose disposal when most needed, potentially avoiding hepatic steatosis and preserving efficacy.[7]
-
Evaluate Hepatoselective GKAs: Consider investigating newer generation, liver-specific GKAs, which are designed to minimize the risk of pancreatic overstimulation and subsequent β-cell stress.[1][9]
Issue 2: Increased Incidence of Hypoglycemia
Q2: Our long-term study is being hampered by a higher-than-expected incidence of hypoglycemic events. How can we mitigate this risk?
A2: Hypoglycemia is a known risk associated with GKAs, particularly those that are highly potent and disrupt the normal threshold for glucose-stimulated insulin secretion (GSIS).[4][10][11] The risk is especially pronounced with dual-acting GKAs that overstimulate pancreatic GK.[12][13]
Troubleshooting Steps:
-
Characterize GKA Potency: Evaluate the GKA's effect on the glucose S0.5 (the glucose concentration at which the enzyme exhibits half-maximal activity). A significant lowering of the S0.5 can lead to insulin secretion even at low glucose levels, increasing hypoglycemia risk.[11]
-
Dose-Response Evaluation: Conduct thorough dose-ranging studies to identify the minimum effective dose that provides glycemic control without causing significant hypoglycemia. Medium and high doses of GKAs are more strongly associated with an increased risk of hypoglycemia.[9]
-
Investigate Hepatoselective GKAs: Liver-specific GKAs are designed to avoid direct stimulation of pancreatic β-cells, thereby mitigating the risk of hypoglycemia.[1] Preclinical and clinical studies with compounds like TTP399 have shown a lower incidence of hypoglycemia.[1]
-
Continuous Glucose Monitoring (CGM): In clinical trials, employ CGM to better understand the frequency and timing of hypoglycemic events, which can help in refining the dosing regimen.[8]
Issue 3: Adverse Metabolic and Hepatic Effects
Q3: We are observing elevated plasma triglycerides and an increase in liver enzymes in our long-term GKA study. What is the underlying cause and how should we proceed?
A3: These adverse effects are linked to the mechanism of action of GKAs in the liver.[7]
-
Hypertriglyceridemia: Excessive activation of hepatic glucokinase leads to an accumulation of glucose-6-phosphate. This surplus substrate can be shunted into the de novo lipogenesis pathway, leading to increased production of fatty acids and triglycerides.[7][14] This can result in a 6-19% increase in plasma triglyceride levels.[2]
-
Elevated Liver Enzymes and Steatosis: The increased hepatic fat accumulation can lead to liver steatosis (fatty liver) and subsequent increases in liver enzymes like ALT and AST.[7][9][13]
Troubleshooting Steps:
-
Monitor Lipid Profiles and Liver Function: Implement regular monitoring of plasma triglycerides, total cholesterol, and liver enzymes (ALT, AST) throughout the study.
-
Histological Analysis of Liver Tissue: In preclinical studies, perform histological examinations of liver tissue to assess the degree of steatosis.
-
Evaluate GKA Selectivity: Compare the effects of dual-acting versus hepatoselective GKAs. While dual-acting GKAs may show robust efficacy, hepatoselective agents may offer an improved safety profile regarding these metabolic side effects.[9]
-
Assess Newer Generation Compounds: Newer GKAs like dorzagliatin (B607184) have undergone extensive clinical trials and may have a more favorable safety profile.[1][11] However, even with these, some studies have noted an increase in triglycerides.[1] It is crucial to evaluate the overall risk-benefit profile.
Data Presentation: Summary of Clinical Trial Outcomes
Table 1: Efficacy of Glucokinase Activators in Type 2 Diabetes Mellitus (T2DM) Clinical Trials.
| Glucokinase Activator | Trial Phase | Duration | Change in HbA1c from Baseline | Change in 2-hr Postprandial Glucose (2-h PPG) | Reference |
| Dorzagliatin (add-on to metformin) | Phase III (DAWN) | 24 weeks | Significant reduction vs. placebo | Significant reduction | [1] |
| Dorzagliatin (monotherapy) | Phase III (SEED) | 24 weeks | Significant reduction vs. placebo | - | [1] |
| TTP399 (800 mg, add-on to metformin) | AGATA Trial | 6 months | -0.9% (placebo-subtracted) | - | [1] |
| MK-0941 | - | 30 weeks | Initial response lost by week 30 | - | [2][4] |
| Generic GKAs (Meta-Analysis) | - | - | WMD: -0.3% | WMD: -2.434 mmol/L | [10][15] |
WMD: Weighted Mean Difference
Table 2: Safety and Tolerability of Glucokinase Activators in Long-Term Studies.
| Adverse Event | Associated GKAs | Risk Profile | Potential Mitigation | Reference |
| Hypoglycemia | MK-0941, AMG 151, Dual-acting GKAs | Increased risk, especially at medium to high doses.[4][9] | Use of hepatoselective GKAs, dose optimization. | [4][9][10][12] |
| Hypertriglyceridemia | Dorzagliatin, MK-0941 | Significantly higher risk associated with some GKAs.[4][7] | Monitor lipid profiles, consider GKA selectivity. | [4][7][9] |
| Elevated Liver Enzymes (ALT/AST) | General GKA class | Increases observed at 24 weeks, may subside by 52 weeks.[9][13] | Regular liver function monitoring. | [9][13] |
| Lack of Sustained Efficacy | MK-0941, AZD1656 | Efficacy declined during chronic therapy.[2][3][4] | Investigate newer generation GKAs (e.g., Dorzagliatin). | [2][4][11] |
Experimental Protocols
Protocol 1: Assessment of Pancreatic β-cell Function using Homeostatic Model Assessment (HOMA)
-
Objective: To quantitatively assess changes in β-cell function and insulin resistance over the course of a long-term GKA study.
-
Procedure:
-
Collect fasting blood samples at baseline and regular intervals (e.g., every 4-8 weeks) throughout the study.
-
Measure fasting plasma glucose (FPG) and fasting plasma insulin (FPI) from each sample.
-
Calculate HOMA2-β (for β-cell function) and HOMA2-IR (for insulin resistance) using the HOMA2 calculator, available from the University of Oxford.
-
-
Data Interpretation: A progressive decline in HOMA2-β may indicate β-cell exhaustion or glucotoxicity. An increase in HOMA2-IR would suggest worsening insulin resistance.[1]
Protocol 2: Oral Glucose Tolerance Test (OGTT) for Assessing Glycemic Control
-
Objective: To evaluate the effect of the GKA on postprandial glucose handling and insulin secretion.
-
Procedure:
-
After an overnight fast (8-10 hours), collect a baseline blood sample (t=0).
-
Administer a standard 75g oral glucose load.
-
Collect blood samples at specified intervals, typically 30, 60, 90, and 120 minutes post-glucose load.
-
Measure plasma glucose and insulin at each time point.
-
-
Data Interpretation: Compare the area under the curve (AUC) for glucose and insulin between the GKA-treated group and the control group. A lower glucose AUC and a potentially modified insulin AUC in the treated group would indicate improved glycemic control. This test is crucial for evaluating changes in 2-hour postprandial plasma glucose (2-h PPG).[1][10]
Mandatory Visualizations
Caption: Dual mechanism of action for Glucokinase Activators (GKAs).
References
- 1. mdpi.com [mdpi.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commons.und.edu [commons.und.edu]
- 7. researchgate.net [researchgate.net]
- 8. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucokinase activators effectively manage PP blood sugar in diabetes but with hypoglycemia risk: Study [medicaldialogues.in]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. europeanreview.org [europeanreview.org]
- 13. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 14. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Compound-X Concentration for Maximum Efficacy
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to determine the optimal concentration of Compound-X , a novel inhibitor of the PI3K/AKT/mTOR signaling pathway. The principles and methodologies described herein are broadly applicable to other novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new compound like Compound-X?
A1: The initial step is to perform a dose-response experiment to determine the compound's inhibitory or cytotoxic effects on your chosen cell line.[1] This will help you establish a concentration range that is effective without causing excessive, non-specific cell death. A common approach is to start with a broad range of concentrations, for example, from nanomolar to micromolar, to identify the active range.[1]
Q2: How should I select an appropriate cell line for my experiments?
A2: The choice of cell line should be driven by your research question.[1] For Compound-X, an inhibitor of the PI3K/AKT/mTOR pathway, it is advisable to use a cell line where this pathway is known to be dysregulated (e.g., PTEN-null or PIK3CA-mutant cancer cell lines).[2] It is also important to consider the cell line's growth characteristics, such as doubling time, and its sensitivity to other drugs.[1]
Q3: What are the critical factors to consider regarding compound stability and solubility?
A3: Many small molecules have limited aqueous solubility. It is crucial to identify a suitable solvent, typically DMSO, and to ensure the compound remains stable in your culture medium.[1] The final concentration of the solvent in the culture medium should be kept low (usually less than 0.5%) to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) in your experiments.
Q4: How long should I expose the cells to Compound-X?
A4: The optimal exposure time depends on the compound's mechanism of action and the biological process under investigation.[1] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to find the ideal duration to observe the desired effect, such as inhibition of cell proliferation or induction of apoptosis.[1]
Q5: What are the key parameters I should derive from a dose-response curve?
A5: The key parameters to determine from a dose-response curve are the IC50 (or EC50), the maximal effect (Emax), and the Hill slope.[3]
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that results in a 50% reduction in the measured response.
-
Emax (Maximal effect): The maximum response that can be achieved with the compound.[3]
-
Hill Slope: Describes the steepness of the curve. A value greater than 1.0 may suggest positive cooperativity, while a value less than 1.0 can indicate negative cooperativity.[3][4]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No observable effect of the compound | 1. The concentration range is too low. 2. The compound is inactive in the chosen cell line. 3. The incubation time is too short. 4. The compound is unstable or has degraded. | 1. Test a higher and wider concentration range. 2. Verify target expression in your cell line (e.g., using Western blot) or test a different, more sensitive cell line.[5] 3. Increase the incubation time.[1] 4. Prepare fresh compound dilutions from a new stock for each experiment. |
| Excessive cell death, even at low concentrations | 1. The compound is highly cytotoxic. 2. The cells are particularly sensitive. 3. The solvent concentration is too high, causing toxicity. | 1. Use a lower concentration range. 2. Reduce the incubation time.[1] 3. Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO). Include a solvent-only control.[1] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. "Edge effects" in the microplate. 4. Inaccurate pipetting. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding.[5] 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[3][5] 4. Ensure pipettes are calibrated and use proper pipetting techniques.[5] |
| The dose-response curve is not sigmoidal | 1. The concentration range is too narrow or not centered around the IC50. 2. The compound may have a biphasic (U-shaped) effect. 3. Cell health issues are leading to inconsistent responses. | 1. Expand the range of concentrations tested in both directions.[3] 2. This may be a true biological effect that requires further investigation.[3] 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines after 72-hour treatment.
| Cell Line | Cancer Type | PI3K/AKT Pathway Status | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 50 |
| PC-3 | Prostate Cancer | PTEN Null | 75 |
| A549 | Lung Cancer | Wild-Type | 500 |
| U87-MG | Glioblastoma | PTEN Null | 65 |
Table 2: Example Dose-Response Data for Compound-X on MCF-7 Cells (72h).
| Concentration (nM) | Log Concentration | % Viability (Mean) | Std. Deviation |
| 0 (Vehicle) | N/A | 100 | 4.5 |
| 1 | 0 | 98.2 | 5.1 |
| 10 | 1 | 85.1 | 4.8 |
| 50 | 1.7 | 49.5 | 3.9 |
| 100 | 2 | 25.3 | 3.2 |
| 500 | 2.7 | 10.1 | 2.5 |
| 1000 | 3 | 5.6 | 1.9 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol assesses the cytotoxic effects of a compound on a cell line by measuring metabolic activity.[2]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)[1]
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency, then harvest.
-
Perform a cell count and ensure viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in complete culture medium. A common range to test is 0.01 µM to 10 µM.[2]
-
Include a "vehicle control" (medium with the highest concentration of DMSO) and a "no-cell control" (medium only for background).[2]
-
Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.[1]
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until a purple precipitate is visible.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[2]
-
Protocol 2: Cell Viability using CellTiter-Glo® Luminescent Assay
This is a homogeneous method to determine the number of viable cells in culture based on quantitation of ATP.[7][8]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Follow steps 1-3 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence.
-
-
Reagent Addition:
-
Signal Development:
-
Data Acquisition:
-
Record luminescence using a luminometer.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate percent viability relative to the vehicle control and plot the results to determine the IC50.
-
Protocol 3: Target Engagement via Western Blot for Phospho-AKT
This protocol confirms that Compound-X inhibits the PI3K/AKT pathway by measuring the levels of phosphorylated AKT (a downstream marker of PI3K activity).
Materials:
-
6-well plates
-
Compound-X
-
1X PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Compound-X (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
Aspirate media, wash cells with ice-cold 1X PBS.[11]
-
Lyse cells by adding ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[11]
-
-
Protein Quantification:
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. ch.promega.com [ch.promega.com]
- 9. scribd.com [scribd.com]
- 10. promega.com [promega.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 13. ptglab.com [ptglab.com]
Technical Support Center: Managing Dyslipidemia as a Side Effect of Glucokinase Activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dyslipidemia as a side effect during experiments with glucokinase activators (GKAs).
Frequently Asked Questions (FAQs)
Q1: We are observing elevated triglyceride levels in our animal models treated with a glucokinase activator. Is this a known side effect?
A1: Yes, an increase in plasma and hepatic triglycerides is a well-documented side effect of treatment with glucokinase activators.[1][2][3][4][5][6] This phenomenon has been observed in various preclinical rodent models and in some human clinical trials.[1][6][7][8] The effect is considered to be target-mediated, as it has been noted with structurally distinct GKAs.[2]
Q2: What is the underlying mechanism for GKA-induced dyslipidemia?
A2: Glucokinase (GK) activation in the liver increases the conversion of glucose to glucose-6-phosphate (G6P), a key step in glycolysis.[8][9] This enhanced glycolytic flux leads to an increase in the substrates available for de novo lipogenesis (the synthesis of fatty acids and triglycerides). The process is primarily mediated by the activation of two key transcription factors:
-
Carbohydrate Response Element-Binding Protein (ChREBP): Activated by glucose metabolites, ChREBP stimulates the expression of genes involved in both glycolysis and lipogenesis.[10][11][12]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): While primarily activated by insulin, SREBP-1c works synergistically with ChREBP to maximally induce lipogenic gene expression in the presence of increased glucose metabolism facilitated by GK activation.[9][10][13]
This coordinated action leads to increased production and accumulation of triglycerides in the liver (hepatic steatosis) and their subsequent secretion into the bloodstream as very-low-density lipoproteins (VLDL), contributing to hypertriglyceridemia.[3][14]
Q3: Can the dyslipidemia side effect be mitigated or avoided in our experiments?
A3: Several strategies can be explored to manage GKA-induced dyslipidemia in a research setting:
-
Hepatoselective Glucokinase Activators: The use of liver-specific GKAs is a promising approach. These compounds are designed to preferentially activate glucokinase in the liver while having minimal effects on the pancreas, potentially reducing the risk of hypoglycemia.[1][2][15][16][17][18] Some studies with hepatoselective GKAs, such as PF-04991532 and TTP399, have shown a reduction in hyperglycemia with no significant increase in hepatic triglycerides, although elevations in plasma triglycerides may still occur.[1][15][16][17]
-
Co-administration with Lipid-Lowering Agents:
-
Fibrates (e.g., Fenofibrate): Fibrates are PPARα activators that can reduce triglycerides by increasing lipolysis and the elimination of triglyceride-rich particles.[19][20][21][22] While direct preclinical studies of co-administration with GKAs are limited, this is a rational combination to investigate. However, be aware of the potential for increased risk of myopathy when combining fibrates with statins.[19][20]
-
Omega-3 Fatty Acids: Supplementation with omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been shown to lower triglyceride levels.[11][23][24][25] This could be another avenue for mitigating GKA-induced hypertriglyceridemia.
-
-
Dietary Manipulation: In preclinical studies, the diet of the animal models can significantly influence the extent of dyslipidemia. For instance, some GKAs have been shown to exacerbate hepatic lipid accumulation in mice fed a high-fat diet.[5] Careful consideration and control of the dietary regimen are crucial.
Q4: We are seeing high variability in our lipid measurements between animals in the same treatment group. What could be the cause and how can we troubleshoot this?
A4: High variability in lipid measurements is a common challenge in preclinical studies.[26][27][28][29][30] Potential sources of variability and troubleshooting steps include:
-
Fasting State: Ensure a consistent and adequate fasting period (typically overnight) for all animals before blood collection, as post-prandial lipid levels can be highly variable.
-
Sample Handling and Processing: Inconsistent sample handling, such as delayed plasma separation or repeated freeze-thaw cycles, can affect lipid stability. Standardize your sample collection and processing protocol.
-
Assay Performance: Validate your lipid measurement assays for accuracy and precision. Include quality control samples in each run to monitor assay performance.
-
Biological Variability: Individual differences in metabolism can contribute to variability. Ensure that your study groups are adequately sized to account for this and that animals are randomized appropriately.
-
Diet and Housing: Ensure all animals have consistent access to the same diet and are housed under identical environmental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high hepatic triglyceride levels | - On-target effect of the GKA | - Confirm the finding with histological analysis (Oil Red O staining).- Consider testing a lower dose of the GKA.- Evaluate a hepatoselective GKA if available.- Consider a co-treatment study with a lipid-lowering agent (e.g., fenofibrate). |
| - High-fat diet exacerbating the effect | - If appropriate for the study design, switch to a standard chow diet. | |
| Elevated plasma triglycerides but normal hepatic triglycerides | - Increased VLDL secretion from the liver | - This can be an effect of some GKAs, particularly hepatoselective ones.[1][15]- Measure VLDL secretion rates to confirm the mechanism.- Consider co-administration with an agent that enhances triglyceride clearance (e.g., omega-3 fatty acids). |
| Inconsistent lipid profile results within a treatment group | - Inconsistent fasting times | - Strictly enforce and document fasting times for all animals. |
| - Sample quality issues | - Review and standardize blood collection and plasma/serum processing protocols. Avoid hemolysis. | |
| - Assay variability | - Run quality controls with each assay plate. Re-assay samples with high intra-assay variability. |
Data on GKA-Induced Lipid Changes
Table 1: Effects of Selected Glucokinase Activators on Lipid Profiles in Preclinical Models
| Glucokinase Activator | Animal Model | Treatment Duration | Plasma Triglycerides | Hepatic Triglycerides | Reference |
| GKA50 | CD-1 Mice | 4 days | No significant change | Significant increase at 60 mg/kg | [4] |
| AZD1656 | High-Fat Diet-Fed Mice | 4 weeks | Significant decrease | Significant increase | [5] |
| PF-04991532 (Hepatoselective) | Goto-Kakizaki Rats | 28 days | Dose-dependent increase | No significant change | [1][15] |
| Dorzagliatin | T2DM Rat Model | 27 days | Data not available | Data not available | [2] |
| TTP399 (Hepatoselective) | Wistar Rats, Mice | Not specified | No significant change | Data not available | [17] |
Table 2: Clinical Observations of GKA Effects on Triglycerides
| Glucokinase Activator | Study Population | Key Finding on Triglycerides | Reference |
| PF-04991532 | Type 2 Diabetes Patients | Increase in plasma triglycerides with no measurement of hepatic triglycerides. | [15] |
| Dorzagliatin | Type 2 Diabetes Patients | Significant increase in triglyceride levels. | [7] |
| TTP399 | Type 2 Diabetes Patients | No statistically significant changes in triglycerides. | [17] |
| Various GKAs (Meta-analysis) | Type 2 Diabetes Patients | Overall, GKA treatment was associated with a greater elevation in triglyceride concentration. | [7] |
Experimental Protocols
Protocol 1: Quantification of Hepatic Triglycerides
This protocol is adapted from established methods for the colorimetric quantification of triglycerides in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Commercial colorimetric triglyceride assay kit (e.g., from Sigma-Aldrich, Wako)
-
Spectrophotometer
Procedure:
-
Weigh the frozen liver tissue sample.
-
Add isopropanol to the tissue at a ratio of 1 ml per 50 mg of tissue.
-
Homogenize the tissue in isopropanol until it is fully dispersed.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted triglycerides.
-
Use the supernatant in a commercial colorimetric triglyceride assay kit, following the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer at the wavelength specified in the kit's protocol.
-
Calculate the triglyceride concentration based on the standard curve and normalize it to the initial tissue weight (e.g., mg of triglycerides per gram of liver tissue).
Protocol 2: Oil Red O Staining for Hepatic Lipid Accumulation
This protocol outlines the steps for visualizing neutral lipid droplets in frozen liver sections.
Materials:
-
Fresh or snap-frozen liver tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
10% Formalin or 4% Paraformaldehyde
-
Propylene (B89431) glycol or 60% Isopropanol
-
Oil Red O staining solution
-
85% Propylene glycol or 60% Isopropanol (for differentiation)
-
Hematoxylin (B73222) counterstain
-
Aqueous mounting medium
-
Microscope
Procedure:
-
Embed the fresh or snap-frozen liver tissue in OCT compound.
-
Cut frozen sections at a thickness of 8-10 µm using a cryostat and mount them on microscope slides.
-
Air dry the sections on the slides.
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Rinse the slides with running tap water.
-
Briefly rinse the sections with 60% isopropanol or place them in propylene glycol for 2 minutes.
-
Stain the sections with a freshly prepared Oil Red O working solution for 15-20 minutes at room temperature or 6 minutes at 60°C.
-
Differentiate the sections by briefly rinsing with 60% isopropanol or in 85% propylene glycol for 1 minute to remove excess stain.
-
Rinse with distilled water.
-
Lightly counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Rinse with tap water, followed by distilled water.
-
Mount the slides with an aqueous mounting medium.
-
Visualize under a light microscope. Lipid droplets will appear as red-orange structures, and nuclei will be blue.
Visualizations
Caption: Signaling pathway of GKA-induced dyslipidemia.
Caption: Troubleshooting workflow for GKA-induced dyslipidemia.
References
- 1. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired Glucagon-Mediated Suppression of VLDL-Triglyceride Secretion in Individuals With Metabolic Dysfunction–Associated Fatty Liver Disease (MAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 8. Increased Very Low Density Lipoprotein Secretion, Hepatic Steatosis, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SREBP-1c mediates the insulin-dependent hepatic glucokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic glucokinase is required for the synergistic action of ChREBP and SREBP-1c on glycolytic and lipogenic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. VLDL triglyceride kinetics in Wistar fatty rats, an animal model of NIDDM: effects of dietary fructose alone or in combination with pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effect of omega-3 fatty acids and its combination with statins on lipid profile in patients with hypertriglyceridemia: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of Omega-3 Fatty Acids Supplementation on Serum Lipid Profile and Blood Pressure in Patients with Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. research.monash.edu [research.monash.edu]
- 27. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Variability in Lipid Levels and Risk for Cardiovascular Disease: An Electronic Health Record–Based Population Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mean and Variability of Lipid Measurements and Risk for Development of Subclinical Left Ventricular Diastolic Dysfunction [e-dmj.org]
- 30. Variability in lipid measurements can have major impact on treatment during secondary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with declining efficacy of GKAs over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Glucokinase Activators (GKAs) in experimental settings. This resource directly addresses common issues, with a focus on the phenomenon of declining GKA efficacy over time.
Frequently Asked Questions (FAQs)
Q1: What are Glucokinase Activators (GKAs) and what is their primary mechanism of action?
A1: Glucokinase Activators (GKAs) are small-molecule compounds designed to enhance the activity of the glucokinase (GK) enzyme. GK is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] GKAs typically bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and/or its maximal reaction rate (Vmax).[3] This leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and enhanced hepatic glucose disposal, ultimately lowering blood glucose levels.
Q2: Why does the glucose-lowering effect of some GKAs diminish over time?
A2: The declining efficacy of certain GKAs during chronic treatment is a significant challenge.[4][5] Several mechanisms are proposed to contribute to this phenomenon:
-
Adaptive Metabolic Response: Prolonged activation of glucokinase can disrupt the normal balance of intracellular glucose metabolites. This can trigger a compensatory response, including the repression of the glucokinase gene (Gck) and the induction of the glucose-6-phosphatase gene (G6pc), which counteracts the GKA's effect by reducing glucose phosphorylation and increasing glucose production, respectively.
-
Hepatic Steatosis: Some GKAs have been associated with an increase in hepatic triglyceride production, leading to fatty liver.[1] This can impair hepatic insulin sensitivity and glucose metabolism.
-
Disruption of Hepatic Glucose Metabolism: Chronic treatment with some GKAs can lead to increased activity of glucose-6-phosphatase (G6Pase) and a decrease in overall hepatic glucose utilization.
-
Lack of Sustained Insulin Secretion: GKAs that fail to maintain long-term efficacy may not sustain adequate insulin secretion from pancreatic β-cells over time.
Q3: Are all GKAs prone to declining efficacy?
A3: Not necessarily. Preclinical and clinical data suggest that the long-term efficacy profile can vary between different GKA compounds. For instance, TMG-123 has shown durable glucose-lowering effects in animal models without significantly increasing triglycerides.[1][2] In contrast, the clinical development of MK-0941 was halted due to a loss of glycemic control and an increase in triglycerides over time.[4][5] Dorzagliatin (B607184), another GKA, has demonstrated sustained glycemic control in Phase 3 clinical trials.[6][7]
Q4: What are the common adverse effects associated with GKAs observed in clinical trials?
A4: Besides the decline in efficacy, other notable adverse effects of some GKAs include an increased incidence of hypoglycemia, elevations in plasma triglycerides, and increases in blood pressure.[4][5] For example, in a clinical trial with MK-0941, there were significant increases in the incidence of hypoglycemia and triglycerides.[4][5] Meta-analyses of Dorzagliatin trials also noted a modest increase in triglycerides and total cholesterol compared to placebo.[8][9]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or weaker-than-expected stimulation of insulin secretion in pancreatic β-cell lines (e.g., INS-1, MIN6).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Glucose Concentration | The activity of GKAs is highly dependent on the glucose concentration in the assay buffer. Confirm that the glucose concentration is within the optimal range for your specific GKA (typically 2-10 mmol/L). Run a glucose dose-response curve in the presence of your GKA to determine the optimal concentration.[10] |
| Cell Health and Passage Number | Use cells within a low and consistent passage number. High-passage cells can exhibit altered metabolic function and reduced responsiveness. Regularly monitor cell viability and morphology.[10] |
| GKA Concentration and Stability | Prepare fresh serial dilutions of your GKA from a validated stock solution for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C) to maintain its activity.[10] |
| Assay Incubation Time | Optimize and standardize the incubation time with the GKA. Both insufficient and excessive incubation times can affect the apparent EC50. |
Problem 2: Increased apoptosis observed in cell viability assays after GKA treatment, contradicting expected anti-apoptotic effects.
| Potential Cause | Troubleshooting Steps |
| Off-target Effects or Compound Toxicity | At high concentrations, some compounds may exhibit off-target effects or direct cytotoxicity. Perform a dose-response curve for apoptosis to determine if the effect is concentration-dependent. |
| Inappropriate Glucose Concentration | The protective effects of GKAs against apoptosis are often observed under conditions of glucotoxicity (chronic high glucose). If your culture medium has low glucose, the pro-survival signaling pathways may not be activated. |
| Assay Artifacts | Some viability assay reagents can interfere with the compound or be toxic to cells over long incubation times. Use a secondary, orthogonal viability assay to confirm the results (e.g., measure caspase activity in addition to a metabolic assay like MTT). |
In Vivo Experiments
Problem 3: Initial glucose-lowering effect of a GKA in an animal model (e.g., db/db mice, Zucker Diabetic Fatty rats) diminishes after several weeks of treatment.
| Potential Cause | Troubleshooting Steps |
| Development of Metabolic Adaptation | This is a key challenge with some GKAs. To investigate this, at the end of the study, measure key hepatic enzymes involved in glucose metabolism. An increase in Glucose-6-Phosphatase (G6Pase) activity and a decrease in Glucokinase (GK) expression would support this mechanism. |
| Increased Hepatic Triglyceride Accumulation | At the end of the study, measure hepatic and plasma triglyceride levels. A significant increase in the GKA-treated group compared to the vehicle control could indicate the development of hepatic steatosis, which can contribute to insulin resistance. |
| Altered Insulin Secretion | Perform an Oral Glucose Tolerance Test (OGTT) with plasma insulin measurements at multiple time points during the chronic study (e.g., at baseline, after 4 weeks, and at the end of the study). A failure to maintain an adequate insulin response to the glucose challenge over time could indicate β-cell exhaustion. |
Problem 4: High variability in blood glucose measurements during an Oral Glucose Tolerance Test (OGTT).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Fasting Period | Ensure a consistent and appropriate fasting period for all animals before the OGTT. For mice, a 6-hour fast is often sufficient to lower blood glucose without inducing a starvation response.[11] |
| Stress-induced Hyperglycemia | Handling stress can significantly impact blood glucose levels. Acclimatize the animals to the experimental procedures, including handling and blood sampling techniques, before the actual study. |
| Variable Glucose Administration | Ensure accurate and consistent oral gavage of the glucose solution. Improper gavage technique can lead to variable glucose absorption. |
| Anesthesia Effects | If anesthesia is used, be aware that some anesthetics can influence glucose tolerance. If possible, perform the OGTT in conscious animals.[12] |
Quantitative Data Summary
Table 1: Comparison of Efficacy and Triglyceride Effects of Different GKAs in Clinical Trials
| GKA | Study Phase | Treatment Duration | Baseline HbA1c (%) | Placebo-Adjusted Change in HbA1c (%) | Change in Triglycerides | Citation(s) |
| Dorzagliatin | Phase 3 (monotherapy) | 24 weeks | ~8.4 | -0.57 | Modest increase (MD 0.43 mmol/L vs placebo) | [7][9] |
| Dorzagliatin | Phase 3 (add-on to metformin) | 24 weeks | ~8.2 | -0.66 | - | [6] |
| MK-0941 | Phase 2 (add-on to insulin) | 14 weeks | 9.0 | -0.8 | Modest median percent increase (up to 19% vs placebo) | [4][5] |
| MK-0941 | Phase 2 (add-on to insulin) | 30 weeks | 9.0 | Efficacy not sustained | - | [4][5] |
MD: Mean Difference
Table 2: Preclinical Efficacy of TMG-123 in Animal Models
| Animal Model | Treatment Duration | Change in HbA1c | Effect on Triglycerides | Citation(s) |
| Goto-Kakizaki rats | 4 weeks | Significant reduction | No effect on liver or plasma TG | [1][2] |
| Diet-Induced Obesity mice | 4 weeks | Significant reduction | No effect on liver or plasma TG | [1][2] |
| Diet-Induced Obesity mice | 24 weeks | Sustained reduction | No effect on hepatic or plasma TG | [1] |
Experimental Protocols
Assessment of Hepatic Glucose-6-Phosphatase (G6Pase) Activity
Objective: To measure the activity of G6Pase in liver tissue or cultured hepatocytes to investigate the mechanisms of declining GKA efficacy.
Methodology:
-
Sample Preparation:
-
For liver tissue: Homogenize fresh or frozen liver samples in a suitable buffer (e.g., 50 mM cacodylate buffer, pH 6.5).
-
For cultured hepatocytes: After treatment, wash cells with buffer and lyse them using a detergent-based lysis buffer (e.g., 0.05% Triton X-100).
-
-
Microsome Isolation (Optional but recommended for higher purity):
-
Perform differential centrifugation of the liver homogenate to isolate the microsomal fraction, where G6Pase is located.
-
-
Enzymatic Reaction:
-
Incubate the liver homogenate, microsomal fraction, or cell lysate with a saturating concentration of glucose-6-phosphate (G6P) (e.g., 10 mM) in a suitable buffer at 37°C for a defined period (e.g., 10-40 minutes).
-
-
Measurement of Inorganic Phosphate (B84403) (Pi) or Glucose:
-
Pi Measurement (Taussky-Shorr method): Stop the reaction with an acid (e.g., trichloroacetic acid). The amount of inorganic phosphate (Pi) released from G6P is measured colorimetrically using a reagent like ammonium (B1175870) molybdate (B1676688) and ferrous sulfate. Read the absorbance at 660 nm.
-
Glucose Measurement: The amount of glucose produced can be measured using a commercial glucose assay kit.
-
-
Data Analysis:
-
Calculate the G6Pase activity, typically expressed as nmol of Pi or glucose produced per minute per mg of protein.
-
Compare the G6Pase activity between GKA-treated and vehicle-treated groups.
-
In Situ Liver Perfusion Study
Objective: To directly assess hepatic glucose utilization and metabolism in response to a GKA.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Perform a laparotomy to expose the liver and associated blood vessels.
-
-
Cannulation:
-
Cannulate the portal vein for the inflow of the perfusion buffer.
-
Cannulate the inferior vena cava or hepatic vein for the outflow of the perfusate.
-
-
Perfusion:
-
Perfuse the liver with a Krebs-Henseleit bicarbonate buffer (or similar) saturated with 95% O2 / 5% CO2 and maintained at 37°C.
-
The perfusion buffer should contain glucose and may contain the GKA being tested.
-
-
Sample Collection:
-
Collect the outflowing perfusate at regular intervals.
-
-
Analysis:
-
Measure the concentrations of glucose, lactate, pyruvate, and other relevant metabolites in the inflow and outflow perfusate.
-
The difference in metabolite concentrations between the inflow and outflow reflects hepatic uptake or release.
-
Calculate the rate of hepatic glucose utilization.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the declining efficacy of some GKAs.
Caption: Experimental workflow for in vivo GKA efficacy studies.
References
- 1. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 9. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations of Oral Glucose Tolerance Test in Animal Studies [gavinpublishers.com]
troubleshooting inconsistent results in AM-2394 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM-2394, a potent glucokinase (GK) activator. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structurally distinct, small-molecule glucokinase activator (GKA).[1][2][3][4] Its primary mechanism of action is to allosterically bind to the glucokinase enzyme, increasing its affinity for glucose.[1][4][5] This enhances the rate of glucose phosphorylation to glucose-6-phosphate, a key regulatory step in glucose metabolism in the liver and pancreas.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for up to 2 years or at -20°C for 1 year. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]
Q3: What are the known off-target effects or potential liabilities of glucokinase activators like this compound?
A3: As a class, glucokinase activators have been associated with potential risks of hypoglycemia, particularly at higher doses, due to the potentiation of insulin (B600854) secretion.[5][8] Some studies have also indicated a potential for inducing dyslipidemia (changes in blood lipid levels) and fatty liver with chronic use.[5] A diminishing long-term efficacy has also been observed with some GKAs.[5]
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated robust efficacy in animal models of type 2 diabetes, specifically in ob/ob mice. It has been shown to significantly lower glucose excursion during an oral glucose tolerance test (OGTT) at doses as low as 3 mg/kg.[1][2]
Troubleshooting Guide for Inconsistent Results
In Vitro Assays (e.g., Glucokinase Activity Assays)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting of this compound, substrate, or enzyme. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents where possible to minimize well-to-well variation. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical samples. Fill these wells with buffer or media to maintain a more uniform temperature and humidity across the plate.[9] | |
| Lower than expected glucokinase activation | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.[10] |
| Suboptimal assay conditions (e.g., pH, temperature, substrate concentration). | Refer to established protocols for glucokinase assays and ensure all buffer components and conditions are optimal. Verify the quality and concentration of all reagents. | |
| Inconsistent EC50 values across experiments | Lot-to-lot variability of this compound. | If possible, use the same lot of this compound for a series of related experiments. When switching to a new lot, perform a bridging experiment to compare its activity to the previous lot.[11][12] |
| Variations in incubation times. | Ensure precise and consistent incubation times for all experiments. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. |
In Vivo Experiments (e.g., Oral Glucose Tolerance Test - OGTT)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in blood glucose levels between animals in the same treatment group | Inconsistent gavage technique leading to variable drug absorption. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery of this compound. |
| Variations in fasting times. | Strictly adhere to the specified fasting period for all animals before the OGTT.[13][14] | |
| Animal stress affecting blood glucose levels. | Handle animals gently and allow for an acclimatization period before the experiment to minimize stress-induced hyperglycemia. | |
| Lack of significant effect of this compound on glucose tolerance | Improper formulation or solubility of this compound. | Ensure this compound is fully dissolved in the vehicle. Sonication may be required. Prepare the formulation fresh on the day of the experiment.[2] |
| Incorrect timing of this compound administration relative to the glucose challenge. | Administer this compound at the recommended time point before the glucose challenge (e.g., 30 minutes prior as per established protocols).[1][2] | |
| Unexpected hypoglycemia in treated animals | Dose of this compound is too high for the specific animal model or strain. | Perform a dose-response study to determine the optimal dose that provides efficacy without inducing significant hypoglycemia.[5] |
Data Presentation
Pharmacokinetic Properties of this compound
| Parameter | Mouse | Rat | Cynomolgus Monkey | Dog |
| Clearance (CL) | Moderate | Moderate | Good | Good |
| Volume of Distribution (Vd) | Moderate | Moderate | Good | Good |
| Oral Bioavailability (%F) | Good | Good | Good | Good |
Note: This table summarizes the general pharmacokinetic profile of this compound as described in the literature. Specific values can be found in the referenced publications.
Experimental Protocols
In Vitro Glucokinase Activation Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, DTT, and ATP at the desired pH.
-
Prepare a solution of recombinant human glucokinase.
-
Prepare a glucose stock solution.
-
-
Assay Procedure :
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of the this compound stock solution to the wells.
-
Add the glucokinase enzyme to each well.
-
Initiate the reaction by adding glucose.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the formation of glucose-6-phosphate using a coupled enzyme assay that produces a detectable signal (e.g., NADPH fluorescence or absorbance).
-
-
Data Analysis :
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
-
Animal Preparation :
-
Drug Administration :
-
Glucose Challenge :
-
Blood Sampling :
-
Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis :
-
Measure blood glucose concentrations at each time point.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.
-
Mandatory Visualizations
Caption: Glucokinase signaling in pancreatic β-cells.
Caption: Glucokinase signaling in hepatocytes.
Caption: Logical workflow for troubleshooting.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. testmenu.com [testmenu.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: AM-2394 and Glucokinase Activators
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of the glucokinase activator (GKA), AM-2394, on liver triglyceride levels. While specific preclinical or clinical data on the effects of this compound on hepatic triglycerides are not publicly available, this resource addresses the known class effects of GKAs on lipid metabolism and offers practical advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, structurally distinct, allosteric glucokinase activator (GKA).[1][2] Glucokinase (GK) is an enzyme that acts as a glucose sensor, primarily in the liver and pancreatic β-cells, by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1] By activating GK, this compound increases the affinity of the enzyme for glucose, which in the liver is expected to enhance glucose uptake, glycolysis, and glycogen (B147801) synthesis, thereby contributing to lower blood glucose levels.[1]
Q2: Why is there a concern about the impact of glucokinase activators like this compound on liver triglyceride levels?
The activation of hepatic glucokinase can lead to an increase in the intracellular pool of glucose-6-phosphate. This can be shunted into various metabolic pathways, including de novo lipogenesis (DNL), the process of synthesizing fatty acids, which are then esterified to form triglycerides. The potential for increased DNL and subsequent accumulation of triglycerides in the liver (hepatic steatosis) is a recognized concern for the GKA class of drugs.[1]
Q3: Has the impact of this compound on liver triglycerides been reported?
Currently, there is no publicly available data from preclinical or clinical studies that specifically quantifies the effect of this compound on liver triglyceride levels. The initial discovery paper for this compound focused on its glucose-lowering effects in an ob/ob mouse model and did not report on lipid parameters.[1]
Q4: What are the potential signs of adverse liver effects to monitor during in vivo experiments with this compound?
When conducting animal studies with this compound, it is crucial to monitor for signs of hepatotoxicity and altered lipid metabolism. Key parameters to observe include:
-
Elevated liver enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common biomarkers for liver injury.
-
Hepatomegaly: An increase in liver weight, often associated with steatosis.
-
Changes in plasma lipids: Monitor for elevated levels of triglycerides and cholesterol.
-
Histopathological changes: Examination of liver tissue for signs of steatosis, inflammation, and fibrosis.
Troubleshooting Guide for In Vivo Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high liver triglyceride levels in the this compound treated group. | This may be an on-target effect of glucokinase activation leading to increased de novo lipogenesis. | - Confirm the finding with a larger cohort of animals.- Perform a dose-response study to see if the effect is dose-dependent.- Analyze the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC) in liver tissue.- Consider co-administration with an inhibitor of lipogenesis to investigate the underlying mechanism. |
| Significant increase in plasma ALT and AST levels. | This could indicate liver injury, potentially secondary to high levels of hepatic triglycerides (lipo-toxicity). | - Correlate the timing of the rise in liver enzymes with the administration of this compound.- Conduct a thorough histopathological analysis of the liver tissue to assess for necrosis, inflammation, and steatosis.- Evaluate lower doses of this compound to determine if a therapeutic window with minimal liver toxicity exists. |
| Variability in liver triglyceride measurements between animals in the same treatment group. | This could be due to differences in food intake, genetic background of the animals, or inconsistencies in the experimental procedure. | - Ensure consistent feeding and fasting protocols for all animals.- Use a genetically homogenous animal strain.- Standardize the tissue collection and triglyceride extraction procedures. |
Experimental Protocols
Protocol: Assessment of Liver Triglyceride Levels in a Rodent Model
This protocol outlines a general procedure for evaluating the impact of a glucokinase activator like this compound on liver triglyceride levels in a rodent model of metabolic disease (e.g., ob/ob mice or diet-induced obese mice).
1. Animal Model and Treatment:
-
Model: Male ob/ob mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (e.g., 3, 10, 30 mg/kg, administered orally once daily)
-
-
Duration: 14-28 days.
2. Sample Collection:
-
At the end of the treatment period, fast animals overnight.
-
Collect blood via cardiac puncture for plasma lipid analysis.
-
Euthanize the animals and immediately excise the liver. Weigh the liver and snap-freeze a portion in liquid nitrogen for molecular analysis. Fix another portion in 10% neutral buffered formalin for histology.
3. Liver Triglyceride Extraction and Quantification:
-
Homogenize a pre-weighed portion of the frozen liver tissue in a suitable buffer.
-
Extract lipids using a standard method, such as the Folch or Bligh-Dyer method.
-
Dry the lipid extract and resuspend it in a solvent compatible with the quantification assay.
-
Quantify triglyceride content using a commercially available colorimetric or fluorometric assay kit. Normalize the results to the initial tissue weight.
4. Plasma Lipid Analysis:
-
Centrifuge the collected blood to separate the plasma.
-
Measure plasma triglyceride and cholesterol levels using an automated clinical chemistry analyzer or commercially available assay kits.
5. Histopathology:
-
Embed the formalin-fixed liver tissue in paraffin (B1166041) and section it.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess overall liver morphology and Oil Red O to visualize neutral lipid accumulation.
Data Presentation
Table 1: Example Data Table for Liver and Plasma Lipid Parameters
| Treatment Group | Dose (mg/kg) | Liver Weight (g) | Liver Triglycerides (mg/g tissue) | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) |
| Vehicle | - | ||||
| This compound | 3 | ||||
| This compound | 10 | ||||
| This compound | 30 |
Note: This table is a template. No public data for this compound is available to populate it.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound as a glucokinase activator in hepatocytes.
Caption: Experimental workflow for assessing the impact of this compound on liver triglycerides.
References
best practices for storing AM-2394 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AM-2394 stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations of ≥ 30 mg/mL.[1][3][5] Some sources indicate solubility up to 85 mg/mL in fresh, anhydrous DMSO.[2] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: My this compound is not dissolving well in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO can be due to the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air.[2][3] This absorbed water can reduce the solubility of the compound.[2] To troubleshoot this, it is critical to use fresh, anhydrous DMSO.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to two years.[1][2][6] For shorter-term storage, -20°C is also acceptable, with stability for up to one year.[1][6] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][7]
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing this compound stock solutions at 4°C is not recommended for any significant length of time. While the powdered form of this compound shows stability at 4°C for up to two years, solutions are significantly less stable at this temperature.[1] For optimal stability of the dissolved compound, freezing at -20°C or -80°C is necessary.[1][2][6]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: To maintain the potency and integrity of this compound, it is strongly advised to avoid multiple freeze-thaw cycles.[2][7] The best practice is to prepare aliquots of your stock solution that are appropriately sized for your experiments. This allows you to thaw only the amount you need for a single experiment.
Data Summary
This compound Storage and Solubility Data
| Parameter | Condition | Recommendation | Stability/Solubility | Citations |
| Form | Powder | -20°C | 3 years | [1][2][4] |
| 4°C | 2 years | [1][3] | ||
| Stock Solution | -80°C in solvent | Long-term storage | Up to 2 years | [1][2][6] |
| -20°C in solvent | Short-term storage | Up to 1 year | [1][6] | |
| Solvent (in vitro) | DMSO | Recommended solvent | ≥ 30 mg/mL | [1][3][5] |
| Fresh DMSO | For optimal solubility | Up to 85 mg/mL | [2] | |
| Ethanol | Alternative solvent | Soluble to 10 mM with gentle warming | ||
| Solvent (in vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Recommended for animal studies | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-experiment Preparation:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh, unopened bottle of anhydrous DMSO to ensure optimal solubility.
-
-
Calculation:
-
The molecular weight of this compound is 423.47 g/mol .[1]
-
To prepare a 10 mM stock solution, you will need 4.2347 mg of this compound per 1 mL of DMSO.
-
Adjust the amounts based on your desired final volume. For example, for 1 mL of a 10 mM solution, weigh out 4.2347 mg of this compound.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powdered this compound.
-
Vortex or sonicate the solution gently until the compound is completely dissolved. Ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid wasting the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.
-
Visual Guides
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1442684-77-6 | Sun-shinechem [sun-shinechem.com]
- 5. This compound | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
Validation & Comparative
A Comparative Guide to Glucokinase Activators: AM-2394 vs. Dorzagliatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two allosteric glucokinase activators (GKAs), AM-2394 and Dorzagliatin (B607184). Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] GKAs enhance the activity of this enzyme, representing a promising therapeutic strategy for type 2 diabetes (T2DM).[1] This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.
Mechanism of Action
Both this compound and Dorzagliatin are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[2][3][4] This enhanced activity leads to increased glucose phosphorylation in pancreatic β-cells, resulting in greater glucose-stimulated insulin (B600854) secretion (GSIS), and in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[1][3]
Dorzagliatin is described as a dual-acting GKA, effectively targeting glucokinase in both the pancreas and the liver. This dual action contributes to improved glycemic control by both enhancing insulin secretion and reducing hepatic glucose output.[3] this compound also functions by increasing the affinity of glucokinase for glucose, by approximately 10-fold, suggesting a similar dual-acting potential.[5][6]
Efficacy Data
The available efficacy data for this compound is from preclinical studies, while Dorzagliatin has undergone extensive clinical trials. A direct head-to-head comparison is therefore not currently possible. The following tables summarize the available quantitative data for each compound.
This compound: Preclinical Efficacy Data
| Parameter | Value | Species | Model | Key Findings |
| EC50 | 60 nM | In vitro | Enzyme assay | Potent activation of glucokinase.[5][7][8] |
| Oral Glucose Tolerance Test (OGTT) | 3 mg/kg (maximal efficacy) | Mouse | ob/ob | Robust reduction in plasma glucose excursion.[5][6] Doses of 1, 3, 10, and 30 mg/kg all reduced glucose excursion.[5][6] |
| Pharmacokinetics | - | Multiple animal models | - | Exhibits moderate clearance and good oral bioavailability.[5][6] |
Dorzagliatin: Clinical Efficacy Data
| Parameter | Efficacy Metric | Patient Population | Study Details |
| HbA1c Reduction (Monotherapy) | -1.07% (vs. -0.50% for placebo) | Drug-naïve T2DM | Phase 3, 24-week, randomized, double-blind, placebo-controlled trial (75 mg twice daily).[9][10] |
| HbA1c Reduction (Add-on to Metformin) | -1.02% | T2DM with inadequate glycemic control on metformin (B114582) | Phase 3 DAWN study.[11][12] |
| Fasting Plasma Glucose (FPG) Reduction | Significant decrease | Drug-naïve T2DM | Phase 3 monotherapy trial.[10] A meta-analysis showed a mean difference of -9.22 mg/dL vs. placebo.[13] |
| 2-hour Postprandial Glucose (2h-PPG) Reduction | Significant decrease | Drug-naïve T2DM | Phase 3 monotherapy trial.[10] A meta-analysis showed a mean difference of -48.70 mg/dL vs. placebo.[13] |
| β-cell Function (HOMA2-β) | Significant improvement | T2DM | Phase 3 SEED trial.[12] A meta-analysis showed a mean difference of 2.69 vs. placebo.[13] |
| Insulin Resistance (HOMA2-IR) | Decrease | T2DM | A meta-analysis showed a mean difference of -0.07 vs. placebo.[13] |
| Diabetes Remission | 65.2% remission rate at 52 weeks | Newly diagnosed, unmedicated T2DM patients who completed the SEED study and stopped medication. | DREAM observational study.[14] |
Experimental Protocols
Glucokinase Activity Assay (In Vitro)
The in vitro potency of glucokinase activators is typically determined using an enzyme activity assay. A common method is the NADP+-coupled assay.
Principle: The activity of glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P). G6P is then used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
General Protocol:
-
Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, magnesium chloride, and the test compound (e.g., this compound or Dorzagliatin) at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The coupling enzyme, G6PDH, and its substrate, NADP+, are included in the reaction mixture.
-
The rate of NADPH formation is measured over time, which is directly proportional to the glucokinase activity.
-
The half-maximal effective concentration (EC50) is calculated by plotting the enzyme activity against the compound concentration.
Oral Glucose Tolerance Test (OGTT) (In Vivo)
The OGTT is a standard preclinical experiment to assess the effect of a compound on glucose tolerance.
Principle: This test measures the ability of an organism to clear a glucose load from the bloodstream. The area under the curve (AUC) of the blood glucose concentration over time is used as a measure of glucose tolerance.
General Protocol (as described for this compound in ob/ob mice):
-
Male ob/ob mice are fasted overnight.
-
The test compound (this compound) is administered orally (per os, PO) at various doses (e.g., 1, 3, 10, 30 mg/kg).[5][6]
-
After a specific time (e.g., 30 minutes), a glucose solution is administered orally.[5][6]
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured, and the glucose excursion curve is plotted.
-
The AUC is calculated to quantify the effect of the compound on glucose tolerance.
Clinical Trial Protocol for Dorzagliatin (Monotherapy)
The efficacy of Dorzagliatin has been evaluated in numerous clinical trials. The following provides a general outline of a Phase 3 monotherapy trial design.
Principle: To assess the efficacy and safety of Dorzagliatin as a monotherapy in patients with type 2 diabetes compared to a placebo.
General Protocol (based on the SEED study):
-
Patient Population: Drug-naïve patients diagnosed with T2DM.[10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]
-
Intervention: Patients are randomized to receive either Dorzagliatin (e.g., 75 mg twice daily) or a matching placebo for a specified duration (e.g., 24 weeks).[10]
-
Primary Efficacy Endpoint: The change in HbA1c from baseline to the end of the treatment period.[10]
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG).[10]
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia, and changes in lipid profiles and body weight throughout the study.[13][15]
Visualizations
Caption: Signaling Pathway of Glucokinase Activators.
Caption: Experimental Workflow for Oral Glucose Tolerance Test.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 11. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 14. Hua Medicine’s dorzagliatin could be first drug to restore glucose homeostasis in type 2 diabetics | BioWorld [bioworld.com]
- 15. Efficacy and safety of novel dual glucokinase activator dorzagliatin in type-2 diabetes A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucokinase Activators: AM-2394 vs. GKA50
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small-molecule glucokinase activators (GKAs), AM-2394 and GKA50. Both compounds are allosteric activators of glucokinase (GK), a critical enzyme in glucose homeostasis, making them significant research tools and potential therapeutic agents for type 2 diabetes. This document summarizes their performance based on available preclinical data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Mechanism of Action
Both this compound and GKA50 are allosteric activators of glucokinase.[1][2] They bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).[1][2] This activation of glucokinase in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS). In the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[3][4]
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo performance parameters of this compound and GKA50 based on data from separate preclinical studies. It is important to note that the absence of direct head-to-head studies necessitates careful interpretation of these comparative data, as experimental conditions may have varied.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | GKA50 | Reference(s) |
| Glucokinase Activation (EC50) | 60 nM | 33 nM (at 5 mM glucose) | [2][5] |
| Effect on GK Affinity for Glucose (S0.5) | Decreased by ~10-fold (to 0.73 mM) | Increases affinity (specific fold-change not detailed) | [6] |
| Effect on GK Maximal Velocity (Vmax) | 1.2 (relative to unactivated GK) | Increases Vmax | [6][7] |
| INS-1 Cell Insulin Secretion (EC50) | Not Reported | 65 nM | [5] |
| INS-1 Cell Proliferation (EC50) | Not Reported | 1-2 µM | [5] |
Table 2: In Vivo Efficacy
| Parameter | This compound | GKA50 | Reference(s) |
| Animal Model | ob/ob mice | High-fat fed female rats | [2][5] |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | [2][5] |
| Effective Dose | 3 mg/kg (maximal efficacy in OGTT) | 1-30 mg/kg (significant glucose lowering in OGTT) | [2][5] |
| Observed Effect | Robust reduction in plasma glucose during an oral glucose tolerance test (OGTT) | Significant glucose lowering in an oral glucose tolerance test (OGTT) | [2][5] |
Table 3: Pharmacokinetic Properties of this compound *
| Species | Oral Cmax (µM) | tmax (h) | IV t1/2 (h) | Oral Bioavailability (F%) |
| Mouse | 0.35 | 0.33 | 2.0 | 25 |
| Rat | - | - | - | - |
| Cynomolgus Monkey | - | - | - | - |
| Dog | - | - | - | - |
| Detailed pharmacokinetic data for GKA50 is not extensively available in the public domain.[2] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation and Downstream Signaling
The activation of glucokinase by this compound and GKA50 in pancreatic β-cells is the initial step in a cascade that leads to insulin secretion. The following diagram illustrates this key signaling pathway.
Experimental Workflow: In Vitro Glucokinase Activation Assay
The following diagram outlines a typical workflow for assessing the potency of a glucokinase activator in a biochemical assay.
Detailed Experimental Protocols
Glucokinase Activation Assay
This assay determines the half-maximal effective concentration (EC50) of the glucokinase activator.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.1) containing recombinant human glucokinase, a fixed concentration of glucose (e.g., 5 mM), and coupling enzymes such as glucose-6-phosphate dehydrogenase (G6PDH).
-
Compound Dilution : Create a serial dilution of the test compound (this compound or GKA50) in the reaction buffer.
-
Incubation : Add the diluted test compound and NADP+ to a 96-well plate.
-
Reaction Initiation : Initiate the enzymatic reaction by adding ATP to each well.
-
Detection : Monitor the rate of NADPH formation, which is proportional to glucokinase activity, by measuring the increase in fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm over time.
-
Data Analysis : Plot the rate of reaction against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of the compound on glucose disposal.
-
Animal Acclimatization and Fasting : Acclimate male ob/ob mice to the experimental conditions. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration : Administer the test compound (e.g., this compound at 1, 3, 10, or 30 mg/kg) or vehicle control via oral gavage.[8]
-
Baseline Blood Glucose : After a set time post-dosing (e.g., 30 minutes), collect a baseline blood sample from the tail vein and measure the glucose concentration.
-
Glucose Challenge : Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring : Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis : Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC indicates improved glucose tolerance.
Cell Proliferation Assay (INS-1 Cells)
This assay assesses the effect of the compound on pancreatic β-cell proliferation.
-
Cell Seeding : Seed INS-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., GKA50) for a specified duration (e.g., 24-72 hours).
-
Proliferation Reagent : Add a proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for a few hours.
-
Absorbance Measurement : Measure the absorbance of the colored formazan (B1609692) product at the appropriate wavelength. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Data Analysis : Normalize the absorbance values to the vehicle control and plot them against the compound concentration to determine the effect on cell proliferation.
Apoptosis Assay in Pancreatic β-Cells
This assay quantifies the effect of the compound on β-cell apoptosis.
-
Cell Culture and Treatment : Culture pancreatic β-cells (e.g., INS-1) and induce apoptosis using a known stimulus (e.g., chronic high glucose or cytokines) in the presence or absence of the test compound.
-
Apoptosis Staining : Stain the cells with markers of apoptosis, such as Annexin V (to detect early apoptosis) and propidium (B1200493) iodide (PI) or another viability dye (to distinguish from necrotic cells). Alternatively, use a TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Flow Cytometry or Fluorescence Microscopy : Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
-
Data Analysis : Compare the percentage of apoptotic cells in the compound-treated groups to the control groups to determine the anti-apoptotic effect of the compound.
Conclusion
Both this compound and GKA50 are potent glucokinase activators that have demonstrated significant glucose-lowering effects in preclinical models. GKA50 appears to have a slightly lower EC50 for glucokinase activation in vitro. This compound has been characterized with more extensive publicly available pharmacokinetic data across multiple species. The pro-proliferative and anti-apoptotic effects of GKA50 on pancreatic β-cells have also been documented. The choice between these two compounds for research purposes may depend on the specific experimental context, such as the desired in vitro potency versus the need for a well-characterized in vivo tool. The provided experimental protocols offer a foundation for the further investigation and comparison of these and other glucokinase activators.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose Tolerance Test in Mice [bio-protocol.org]
- 7. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of AM-2394 with Secondary Glucokinase Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator (GKA) AM-2394 with other notable GKAs: Dorzagliatin, TTP399, and ARRY-403. This document outlines key performance data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support research and development decisions in the field of metabolic diseases.
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. Small molecule activators of GK have emerged as a promising therapeutic class for type 2 diabetes. This guide focuses on this compound, a potent GKA, and validates its performance by comparing it against secondary GKAs that have been subject to significant preclinical and clinical investigation.
Comparative Performance of Glucokinase Activators
The efficacy of a glucokinase activator is determined by several key kinetic parameters, including its potency (EC50), its effect on the enzyme's affinity for glucose (S0.5), and the maximal velocity of the reaction it induces (Vmax). A summary of these parameters for this compound and its comparators is presented below.
| Compound | EC50 | S0.5 (mM) | Vmax (Fold Increase) | Mechanism of Action |
| This compound | 60 nM[1][2][3][4] | 0.73 mM[1] | 1.2[1] | Dual-acting (Pancreas and Liver) |
| Dorzagliatin | Varies with glucose concentration (e.g., ~100-200 nM at 5 mM glucose) | Reduces S0.5 of wild-type and mutant GK | Higher than MK-0941 | Dual-acting (Pancreas and Liver) |
| TTP399 | 762 nM (at 5 mM glucose), 304 nM (at 15 mM glucose)[5] | Not explicitly reported | Not explicitly reported | Liver-selective |
| ARRY-403 (AMG-151) | 79 nM (at 5 mM glucose)[6] | 0.93 mM (at 5 µM ARRY-403)[6] | 1.34[6] | Dual-acting (Pancreas and Liver) |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Glucokinase Activity Assay
This assay determines the kinetic parameters of glucokinase activators.
Principle: The activity of glucokinase is measured using a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm or fluorescence, is proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer: 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test compounds (this compound and other GKAs) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, NADP+, and G6PDH.
-
Add varying concentrations of the test compound (GKA) to the wells of the microplate.
-
Add the glucokinase enzyme to each well.
-
Initiate the reaction by adding a solution of D-Glucose at various concentrations.
-
Immediately measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) kinetically over a period of 15-30 minutes at 30°C.
-
The initial reaction velocity is calculated from the linear portion of the kinetic curve.
-
For EC50 determination: Use a fixed, subsaturating concentration of glucose (e.g., 5 mM) and vary the concentration of the GKA.
-
For S0.5 and Vmax determination: Use a fixed concentration of the GKA and vary the concentration of glucose.
-
Data is plotted and fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten for S0.5 and Vmax, and a four-parameter logistic equation for EC50).
Cellular Glucose Uptake Assay
This assay measures the ability of a glucokinase activator to enhance glucose uptake in a cellular context.
Principle: A fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) is used to measure glucose uptake. Cells are treated with the GKA, and the amount of 2-NBDG taken up by the cells is quantified by measuring the intracellular fluorescence.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds (this compound and other GKAs)
-
Insulin (positive control)
-
96-well black, clear-bottom microplate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The following day, wash the cells with KRB buffer and starve them in serum-free medium for 2-4 hours.
-
Treat the cells with varying concentrations of the test GKA or vehicle (DMSO) for a predetermined incubation period (e.g., 1-2 hours).
-
Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Terminate the assay by washing the cells with ice-cold KRB buffer to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ≈ 485/535 nm).
-
The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Data can be normalized to cell number or protein concentration.
Conclusion
This comparative guide provides a quantitative and methodological framework for evaluating this compound in the context of other significant glucokinase activators. The data indicates that this compound is a potent, dual-acting GKA with comparable efficacy to other compounds in its class, such as ARRY-403. Its distinct chemical structure and kinetic profile warrant further investigation for its potential as a therapeutic agent for type 2 diabetes. The provided experimental protocols offer a standardized approach for researchers to validate these findings and explore the nuances of glucokinase activation.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
AM-2394: A Potent Glucokinase Activator with Uncharacterized Cross-Reactivity against Other Hexokinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide addresses the current knowledge on the cross-reactivity of AM-2394, a potent glucokinase (GK) activator, with other human hexokinase isoforms.
This compound has been identified as a structurally distinct glucokinase (GK, also known as hexokinase IV) activator with an EC50 of 60 nM.[1][2][3][4] It enhances the affinity of GK for glucose by approximately 10-fold, demonstrating its potential in the context of metabolic diseases like type 2 diabetes.[2][3] However, a critical aspect for its therapeutic evaluation, its selectivity profile against other hexokinase isoforms—namely hexokinase I (HK1), hexokinase II (HK2), and hexokinase III (HK3)—is not publicly available in the reviewed literature.
This guide provides an overview of the known activity of this compound, outlines the significance of hexokinase isoform selectivity, and presents a generalized experimental protocol for assessing such cross-reactivity.
Understanding Hexokinase Isoforms
The human hexokinase family consists of four main isoforms (HK1, HK2, HK3, and GK/HK4) that catalyze the first essential step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. While they all perform the same fundamental reaction, they exhibit distinct kinetic properties, tissue distribution, and regulatory mechanisms, making isoform-selective modulation a key consideration in drug development.
| Isoform | Primary Tissue Distribution | Key Characteristics |
| Hexokinase I (HK1) | Ubiquitous, predominant in brain and red blood cells | High affinity for glucose, inhibited by product (glucose-6-phosphate). |
| Hexokinase II (HK2) | Insulin-sensitive tissues (skeletal muscle, heart, adipose tissue) | High affinity for glucose, inhibited by product, plays a major role in insulin-mediated glucose uptake. |
| Hexokinase III (HK3) | Less characterized, found in various tissues at low levels | High affinity for glucose, substrate-inhibited at high glucose concentrations. |
| Glucokinase (GK/HK4) | Pancreatic β-cells, liver, gut, and brain | Low affinity for glucose, not inhibited by product, acts as a glucose sensor. |
This compound Activity on Glucokinase (GK/HK4)
This compound is a potent allosteric activator of glucokinase.[4][5] The primary reported activity is an EC50 of 60 nM, signifying the concentration at which it elicits half of its maximal activation of the enzyme.[1][2][3][4]
Table 1: Reported Potency of this compound against Glucokinase (HK4)
| Compound | Target | Parameter | Value |
| This compound | Glucokinase (GK/HK4) | EC50 | 60 nM |
Data sourced from multiple public references.
Currently, there is no publicly available data on the activity (either activation or inhibition) of this compound against HK1, HK2, or HK3. To establish the selectivity profile of this compound, its effect on the activity of these other isoforms would need to be determined experimentally.
Experimental Protocol: Assessing Hexokinase Cross-Reactivity
To evaluate the cross-reactivity of this compound, a series of in vitro enzymatic assays would be performed. The following is a generalized protocol for determining the effect of a compound on the activity of different hexokinase isoforms.
Objective: To determine the potency of this compound as an activator or inhibitor of human hexokinase isoforms (HK1, HK2, HK3, and GK/HK4).
Materials:
-
Recombinant human hexokinase isoforms (HK1, HK2, HK3, and GK/HK4)
-
This compound
-
ATP (Adenosine triphosphate)
-
Glucose
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96- or 384-well microplates
-
Spectrophotometric microplate reader
Methodology:
-
Enzyme Activity Assay: The activity of each hexokinase isoform is measured using a coupled enzymatic assay. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the hexokinase activity.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A dilution series is then made to test a range of concentrations.
-
Assay Procedure:
-
To each well of the microplate, add the assay buffer, a specific concentration of glucose, ATP, NADP+, and G6PDH.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the respective hexokinase isoform.
-
Immediately begin kinetic reading of the absorbance at 340 nm at a controlled temperature (e.g., 30°C).
-
-
Data Analysis:
-
The rate of reaction (change in absorbance over time) is calculated for each concentration of this compound.
-
For activation, the data is plotted as percent activation versus compound concentration, and an EC50 value is determined using a suitable nonlinear regression model.
-
For inhibition, the data is plotted as percent inhibition versus compound concentration, and an IC50 value is determined.
-
Workflow for Assessing Hexokinase Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of this compound against hexokinase isoforms.
Conclusion
This compound is a well-documented potent activator of glucokinase. However, the absence of data on its activity towards other hexokinase isoforms represents a significant gap in its pharmacological characterization. The experimental workflow detailed above provides a standard method for generating this crucial selectivity data. For researchers considering the use of this compound, it is important to be aware of this lack of information and, if isoform selectivity is critical for their research, to consider performing the necessary cross-reactivity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AM-2394 for Glucokinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucokinase activator (GKA) AM-2394 with other notable GKAs, focusing on its specificity and performance based on available experimental data. Glucokinase (GK), or hexokinase IV, plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for type 2 diabetes therapies. The allosteric activation of GK by small molecules aims to enhance glucose sensing and metabolism.
Performance Comparison of Glucokinase Activators
This compound is a potent, structurally distinct glucokinase activator.[1][2][3] The following table summarizes its in vitro potency and compares it with other well-characterized GKAs. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency.
| Compound | EC50 (nM) | Target Organism/System | Key Mechanistic Features |
| This compound | 60[1][2][3] | Not specified | Increases the affinity of glucokinase for glucose by approximately 10-fold.[1][2] |
| Dorzagliatin (B607184) | Not explicitly stated in enzyme assays[4] | Human | Dual-acting (pancreas and liver); restores glucose sensitivity and improves β-cell function.[4] |
| MK-0941 | 65 (at 10 mM glucose)[5], 240 (at 2.5 mM glucose)[5] | Recombinant human glucokinase | Allosteric activator; ≥100-fold selectivity over other hexokinase isoforms.[5][6] |
| TTP399 | 304 (at 15 mM glucose), 762 (at 5 mM glucose) | Human | Hepatoselective; does not activate glucokinase in pancreatic β-cells.[7][8] |
| AZD1656 | Not explicitly stated in provided results | Not specified | Dual-acting (pancreas and liver).[9] |
Specificity of this compound
In Vivo Efficacy of this compound
In a key preclinical study, this compound was evaluated in an oral glucose tolerance test (OGTT) in a mouse model of type 2 diabetes (ob/ob mice). The compound demonstrated a robust, dose-dependent reduction in glucose excursion, with maximal efficacy observed at a dose of 3 mg/kg.[2] This highlights the potential of this compound to improve glucose control in a diabetic state.
| Compound | Animal Model | Dosing | Key In Vivo Findings |
| This compound | ob/ob mice | 1, 3, 10, 30 mg/kg (oral) | Dose-dependent reduction in glucose excursion during an OGTT, with maximal efficacy at 3 mg/kg.[2] |
| MK-0941 | HFD mice, db/db mice, healthy dogs | 1-30 mg/kg (oral, single dose) in mice | Significant dose-dependent reduction in blood glucose.[5] |
| TTP399 | ob/ob mice | 75 or 150 mg/kg/day for 4 weeks | Improved glucose homeostasis.[10] |
| AZD1656 | Zucker rats | 10 mg/kg/day for 28 days | Significant reduction in pre-dose glucose levels. |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Glucokinase activators are allosteric modulators that bind to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity. In pancreatic β-cells, the resulting increase in glucose-6-phosphate production elevates the ATP/ADP ratio, which closes ATP-sensitive potassium channels, leading to cell membrane depolarization, calcium influx, and ultimately, insulin (B600854) secretion. In hepatocytes, enhanced glucokinase activity promotes glucose uptake and conversion to glycogen (B147801) for storage.
Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.
Experimental Workflow for Assessing Glucokinase Activator Potency
The potency of glucokinase activators is typically determined using a coupled-enzyme assay. This assay measures the rate of glucose-6-phosphate production by glucokinase, which is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored by fluorescence or absorbance.
Caption: A generalized workflow for determining the EC50 of a glucokinase activator.
Experimental Protocols
Biochemical Glucokinase Activation Assay
This protocol is a generalized method for determining the in vitro potency (EC50) of a glucokinase activator.
1. Reagents and Materials:
-
Recombinant human glucokinase (GK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Adenosine triphosphate (ATP)
-
D-Glucose
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (e.g., this compound)
-
Microplate reader (fluorescence or absorbance)
-
384-well microplates
2. Assay Procedure:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a concentration gradient.
-
Prepare an assay buffer containing HEPES, MgCl2, and DTT.
-
Prepare a reaction mixture containing the assay buffer, GK, G6PDH, NADP+, and ATP.
-
Dispense a small volume of the diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Initiate the reaction by adding the reaction mixture containing glucose to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time (e.g., 30-60 minutes) in a kinetic mode.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the kinetic read.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a glucokinase activator.
1. Animals and Housing:
-
Use a relevant mouse model of type 2 diabetes (e.g., ob/ob mice).
-
Acclimatize the animals to the housing conditions with controlled temperature, humidity, and light-dark cycles.
-
Provide standard chow and water ad libitum.
2. Experimental Procedure:
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle control orally (p.o.) at the desired doses.
-
After a specific pre-treatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
3. Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control. A significant reduction in the AUC indicates improved glucose tolerance.
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 5. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
- 8. TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of AM-2394 and First-Generation Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel glucokinase activator (GKA) AM-2394 against first-generation GKAs. The information presented herein is supported by experimental data to assist researchers in evaluating its potential for metabolic disease research and drug development.
Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] Small molecule activators of GK have been pursued as a therapeutic strategy for type 2 diabetes. While first-generation GKAs demonstrated the potential of this mechanism, their clinical development was often hampered by issues such as hypoglycemia, hyperlipidemia, and a decline in efficacy over time.[1][3] this compound is a structurally distinct GKA developed to address these limitations.[4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance parameters of this compound compared to representative first-generation GKAs.
Table 1: In Vitro Potency of Glucokinase Activators
| Compound | EC50 (nM) | Fold-Increase in Glucose Affinity |
| This compound | 60[4][5] | ~10[4][5] |
| RO-28-1675 (First-Generation) | 54[6] | Not explicitly stated |
Table 2: Pharmacokinetic Properties of Glucokinase Activators in Preclinical Species
| Compound | Species | Oral Bioavailability (%) | Clearance |
| This compound | Mouse | Good[4] | Moderate[4] |
| Rat | Good[4] | Moderate[4] | |
| Cynomolgus Monkey | Good[4] | Moderate[4] | |
| Dog | Good[4] | Moderate[4] | |
| RO-28-1675 (First-Generation) | Mouse | 92.8[6] | Not explicitly stated |
Table 3: In Vivo Efficacy of Glucokinase Activators
| Compound | Animal Model | Dose | Effect |
| This compound | ob/ob mice | 3 mg/kg | Robust reduction in plasma glucose during an oral glucose tolerance test (OGTT)[4] |
| RO-28-1675 (First-Generation) | C57BL/6J mice | 50 mg/kg | Reduced blood glucose levels[6] |
| AZD1656 (First-Generation) | Human (Type 2 Diabetes) | 10-200 mg (titrated) | Significant reduction in HbA1c at 4 months, but efficacy diminished over time[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of glucokinase activators and a typical experimental workflow for their evaluation.
Caption: Glucokinase activator signaling pathway.
Caption: Oral Glucose Tolerance Test (OGTT) workflow.
Experimental Protocols
In Vitro Glucokinase Activation Assay
This protocol is a representative method for determining the EC50 of a glucokinase activator.
1. Reagents and Materials:
-
Human recombinant glucokinase
-
ATP, D-glucose, MgCl2, DTT, HEPES buffer (pH 7.1)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 50 mM KCl, 5 mM MgCl2, and 2.5 mM DTT.
-
Add the reaction buffer, G6PDH (1 U/mL), NADP+ (1 mM), and ATP (1 mM) to the wells of a 384-well plate.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a DMSO vehicle control.
-
Add a fixed, sub-saturating concentration of glucose (e.g., 5 mM) to the wells.
-
Initiate the reaction by adding human recombinant glucokinase to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of activation for each compound concentration relative to the DMSO control.
-
Plot the percentage of activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This protocol details a standard procedure for assessing the in vivo efficacy of a glucokinase activator.[8][9][10]
1. Animals:
-
Male ob/ob mice (or other relevant diabetic model)
-
Age-matched lean control mice
2. Acclimatization and Fasting:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Fast the mice overnight for 16-18 hours with free access to water.[8][9]
3. Experimental Procedure:
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.
-
Immediately after the baseline sample, orally administer the test compound (e.g., this compound, formulated in an appropriate vehicle) or the vehicle alone.
-
After 30 minutes, administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[9]
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Measure the blood glucose concentration in each sample using a glucometer.
4. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the compound-treated group and the vehicle-treated group. A significant reduction in AUC indicates improved glucose tolerance.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. protocols.io [protocols.io]
Safety Operating Guide
Essential Safety and Handling of AM-2394: A Guide for Laboratory Professionals
When working with novel research compounds such as AM-2394, a potent glucokinase activator, ensuring the safety of all laboratory personnel is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling research chemicals of unknown toxicity provide a strong framework for minimizing risk. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[3][4][5][6]
| PPE Category | Item | Specification & Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against potential contamination. Regularly inspect gloves for any signs of degradation or puncture. |
| Silver Shield/4H® Gloves | For tasks with a higher risk of splash or for chemicals with unknown skin absorption hazards, wearing a highly resistant glove like Silver Shield under a nitrile glove is advised.[4] | |
| Eye Protection | Safety Goggles | Must meet ANSI Z87.1 standards and provide protection against chemical splashes.[3][4] |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times in the laboratory to protect against spills and splashes.[4][6] |
| Respiratory | Chemical Fume Hood | All handling of solid or powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[4][6] |
Experimental Workflow and Handling
Proper experimental protocol and workflow are critical for minimizing exposure and ensuring the integrity of the research. The following diagram illustrates a standard workflow for handling this compound, from initial preparation to final disposal.
Experimental Protocols:
-
Preparation : Before handling this compound, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Weighing and Dissolution : All weighing and preparation of this compound solutions should be performed within a chemical fume hood to minimize the risk of inhalation.
-
Experimental Use : When conducting experiments, maintain a safe distance from the compound and use appropriate containment measures.
-
Decontamination : After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Waste Disposal : All waste materials, including gloves, pipette tips, and empty vials, should be disposed of in accordance with institutional and local regulations for chemical waste.
By adhering to these guidelines, researchers can safely handle this compound and other novel compounds, fostering a secure and productive laboratory environment.
References
- 1. AM 2394 | CAS 1442684-77-6 | AM2394 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
